molecular formula C7H7FN2O B1330395 3-Fluorophenylurea CAS No. 770-19-4

3-Fluorophenylurea

Katalognummer: B1330395
CAS-Nummer: 770-19-4
Molekulargewicht: 154.14 g/mol
InChI-Schlüssel: OLVWURSZQFCLCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluorophenylurea, with the CAS number 770-19-4, is a fluorinated arylurea compound that serves as a versatile building block and key intermediate in organic synthesis and medicinal chemistry research. Its molecular formula is C7H7FN2O, with a molecular weight of 154.14 g/mol . This compound is primarily valued for its role in the design and synthesis of novel molecules with potential biological activity. The urea functional group is a privileged pharmacophore found in many therapeutic agents, and the meta-fluorine substitution on the phenyl ring can significantly influence a molecule's electronic properties, binding affinity, and metabolic stability. Researchers utilize 3-Fluorophenylurea as a precursor in the development of compounds for various investigative applications. It has been incorporated into molecular scaffolds for antimalarial research , specifically in the synthesis of phenylurea-substituted 2,4-diamino-pyrimidines evaluated against Plasmodium falciparum . Furthermore, structurally related fluorophenyl urea derivatives are investigated for their antimicrobial properties , with some showing promising growth inhibition against strains like Acinetobacter baumannii . The core structure is also featured in patented compounds studied as potential kinase inhibitors for oncological research . The mechanism of action for 3-Fluorophenylurea itself is not target-specific; its research value is derived from its incorporation into larger, complex molecules. In these contexts, the urea group often serves as a critical hydrogen-bond donor and acceptor, enabling key interactions with enzymatic active sites, such as those in protein kinases . Please note that this product is intended for research and development purposes only. It is not for diagnostic or therapeutic use. According to safety information, this compound has hazard statements H301 (toxic if swallowed), H319 (causes serious eye irritation), and H412 (harmful to aquatic life with long-lasting effects). Appropriate safety precautions, including the use of personal protective equipment, should always be taken when handling this chemical .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVWURSZQFCLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227815
Record name Urea, (m-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770-19-4
Record name N-(3-Fluorophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=770-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, (m-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, (m-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorophenylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

In Silico Modeling of 3-Fluorophenylurea Binding Sites: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the in silico modeling of 3-Fluorophenylurea binding sites, with a primary focus on its putative target, the D1 protein of Photosystem II (PSII). Phenylurea-based compounds have a well-documented history as herbicides, and understanding their molecular interactions is pivotal for the development of novel, selective inhibitors and for assessing off-target effects. This whitepaper moves beyond a mere recitation of protocols, offering a rationale-driven approach to computational modeling, grounded in the principles of scientific integrity and experimental validation. We will delve into the causality behind methodological choices in molecular docking and molecular dynamics simulations, present self-validating workflows, and provide a robust framework for interpreting the generated data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research in herbicide and drug discovery.

Introduction: The Significance of 3-Fluorophenylurea and the Power of In Silico Modeling

3-Fluorophenylurea belongs to the phenylurea class of compounds, which are widely recognized for their biological activity, most notably as inhibitors of photosynthesis.[1] These compounds act by binding to the D1 protein, a core component of Photosystem II (PSII) in plants, cyanobacteria, and algae.[2][3] This binding event disrupts the photosynthetic electron transport chain, ultimately leading to plant death.[2][1] The specificity and efficiency of this interaction have made phenylureas a cornerstone of weed management strategies.

Beyond agriculture, the urea scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of therapeutic properties. Consequently, understanding the binding characteristics of substituted phenylureas like 3-Fluorophenylurea is of paramount importance. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics (MD) simulations, offers a powerful and resource-efficient avenue to investigate these interactions at an atomic level.[2] By simulating the binding of 3-Fluorophenylurea to its target protein, we can predict binding affinities, elucidate the key molecular interactions driving complex formation, and guide the rational design of more potent and selective molecules.

This guide will provide a step-by-step workflow for the in silico modeling of 3-Fluorophenylurea binding to the D1 protein, emphasizing the "why" behind each "how."

The Target: Photosystem II D1 Protein

The D1 protein (encoded by the psbA gene) is a transmembrane protein that, along with the D2 protein, forms the reaction center core of PSII.[3][4][5] This is where the initial light-driven charge separation of photosynthesis occurs. Phenylurea herbicides, including the well-studied diuron, are known to bind to a specific pocket on the D1 protein, known as the QB-binding site.[2][6][7][8] This site is normally occupied by a plastoquinone molecule (QB), which acts as a mobile electron carrier. By competitively inhibiting the binding of QB, phenylurea herbicides block the electron flow, leading to the inhibition of photosynthesis.[2][9][10]

For the purpose of this guide, we will utilize the high-resolution cryogenic electron microscopy (cryo-EM) structure of Photosystem II from Pisum sativum (pea), available in the Protein Data Bank (PDB) with the accession code 5XNL .[2][6] This structure provides a detailed view of the D1 protein and its native ligand-binding environment, serving as an excellent starting point for our in silico investigations.

The In Silico Workflow: A Rationale-Driven Approach

The following workflow outlines a comprehensive strategy for modeling the binding of 3-Fluorophenylurea to the D1 protein. The emphasis is on understanding the purpose and implications of each step to ensure the generation of reliable and interpretable results.

In_Silico_Workflow cluster_prep Phase 1: Preparation cluster_docking Phase 2: Initial Binding Prediction cluster_simulation Phase 3: Dynamic Refinement & Analysis cluster_validation Phase 4: Validation & Interpretation PDB_retrieval 1. Target Preparation (PDB: 5XNL) Ligand_prep 2. Ligand Preparation (3-Fluorophenylurea) Binding_site_pred 3. Binding Site Identification Ligand_prep->Binding_site_pred Docking 4. Molecular Docking Binding_site_pred->Docking MD_simulation 5. Molecular Dynamics Simulation Docking->MD_simulation Analysis 6. Trajectory Analysis MD_simulation->Analysis Free_energy_calc 7. Binding Free Energy Calculation Analysis->Free_energy_calc Result_interpretation 8. Interpretation & Reporting Free_energy_calc->Result_interpretation

Caption: A comprehensive workflow for the in silico modeling of 3-Fluorophenylurea binding.

Phase 1: Preparation - Laying the Foundation for Accuracy

3.1.1. Step 1: Target Protein Preparation

  • Objective: To prepare the PDB structure of the D1 protein for docking and simulation by correcting any structural issues and adding necessary components.

  • Protocol:

    • Obtain the Structure: Download the PDB file for 5XNL from the RCSB Protein Data Bank.

    • Isolate the D1 Subunit: The downloaded file contains the entire PSII complex. For focused docking studies, isolate the chain corresponding to the D1 protein (typically chain 'A' in this entry).

    • Protonation and Hydrogen Addition: Add hydrogen atoms to the protein structure, as they are typically not resolved in cryo-EM structures. This is crucial for accurate hydrogen bond calculations. The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) should be assigned based on the physiological pH (around 7.4). Tools like H++ or the pdb2gqr server can be used for this purpose.

    • Removal of Unnecessary Molecules: Remove water molecules and any other non-essential co-factors or ligands from the PDB file, unless they are known to be critical for the binding of the ligand of interest.

    • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This can be done using force fields like AMBER or CHARMM.

  • Causality: An improperly prepared protein structure is a primary source of error in molecular modeling. Missing atoms, incorrect protonation states, or steric clashes can lead to inaccurate binding pose predictions and unreliable simulation results.

3.1.2. Step 2: Ligand Preparation

  • Objective: To generate a 3D conformation of 3-Fluorophenylurea and assign appropriate chemical properties for docking and simulation.

  • Protocol:

    • Generate 3D Coordinates: The 3D structure of 3-Fluorophenylurea can be generated using various software such as Avogadro, ChemDraw, or online tools like the PubChem Sketcher.

    • Energy Minimization: Perform a geometry optimization of the ligand using a suitable force field (e.g., MMFF94) or quantum mechanical methods to obtain a low-energy conformation.

    • Assign Partial Charges: Assign partial charges to the atoms of the ligand. This is critical for accurately modeling electrostatic interactions. The AM1-BCC or Gasteiger charge calculation methods are commonly used.

    • Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This information is used by the docking software to explore different conformations of the ligand within the binding site.

  • Causality: The conformational flexibility and electrostatic properties of the ligand are key determinants of its binding affinity and orientation. Accurate parameterization of the ligand is therefore essential for a meaningful simulation.

Phase 2: Initial Binding Prediction - Identifying the "Handshake"

3.2.1. Step 3: Binding Site Identification

  • Objective: To define the specific region on the D1 protein where 3-Fluorophenylurea is likely to bind.

  • Protocol:

    • Literature-Based Approach: Based on existing knowledge of phenylurea herbicides, the QB-binding site is the primary target. Key residues in this pocket include His215, Phe255, Ser264, and Leu275.[7][9]

    • Computational Prediction: If the binding site is unknown, computational tools can be used for its prediction. Web servers like PrankWeb or SiteHound can predict potential binding pockets based on the protein's surface geometry and physicochemical properties.

    • Grid Box Definition: For docking, a "grid box" is defined around the predicted binding site. This box specifies the search space for the docking algorithm. The size of the box should be large enough to accommodate the ligand in various orientations but not so large as to unnecessarily increase the computational cost.

  • Causality: A well-defined binding site focuses the computational search, increasing the efficiency and accuracy of the docking process.

3.2.2. Step 4: Molecular Docking

  • Objective: To predict the preferred binding orientation (pose) of 3-Fluorophenylurea within the D1 protein's binding site and to estimate the binding affinity.

  • Protocol:

    • Select a Docking Program: Several well-established docking programs are available, including AutoDock Vina, Glide, and GOLD. AutoDock Vina is a popular open-source option known for its speed and accuracy.[2]

    • Perform Docking: Run the docking simulation using the prepared protein and ligand files and the defined grid box. The program will generate a set of possible binding poses ranked by a scoring function.

    • Analyze Docking Poses: Visualize the top-ranked poses in a molecular visualization program like PyMOL or Chimera. Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

  • Causality: Molecular docking provides a static snapshot of the ligand-protein interaction. The scoring function provides an estimation of the binding free energy, with lower scores generally indicating more favorable binding.

Molecular_Docking_Workflow Input Prepared Protein (D1) Prepared Ligand (3-FPU) Define_Grid Define Grid Box (around Q_B site) Input->Define_Grid Run_Docking Run Docking Simulation (e.g., AutoDock Vina) Define_Grid->Run_Docking Output Ranked Binding Poses Estimated Binding Affinities Run_Docking->Output Analysis Pose Visualization Interaction Analysis Output->Analysis Binding_Interactions cluster_protein D1 Protein Binding Pocket His215 His215 Ser264 Ser264 Phe255 Phe255 Leu275 Leu275 Ligand 3-Fluorophenylurea Ligand->His215 H-bond Ligand->Ser264 H-bond Ligand->Phe255 Hydrophobic Ligand->Leu275 Hydrophobic

Caption: Key molecular interactions between 3-Fluorophenylurea and the D1 protein binding site.

Conclusion and Future Directions

This technical guide has outlined a robust and rationale-driven workflow for the in silico modeling of 3-Fluorophenylurea binding to its putative target, the D1 protein of Photosystem II. By following this comprehensive approach, researchers can gain valuable insights into the molecular basis of this interaction, which can inform the design of novel herbicides, the assessment of environmental impact, and the exploration of potential off-target effects.

The self-validating nature of this workflow, which emphasizes the comparison of computational predictions with existing experimental data for related compounds, is crucial for ensuring the scientific rigor of the findings. The generated models can serve as a powerful platform for virtual screening of compound libraries to identify novel D1 protein inhibitors and for guiding site-directed mutagenesis studies to probe the intricacies of the binding mechanism. Ultimately, the integration of these in silico techniques into the research and development pipeline can significantly accelerate the discovery and optimization of bioactive molecules.

References

  • Gastaldi, M., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Plants, 10(7), 1501. [Link]

  • Gastaldi, M., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. ResearchGate. [Link]

  • Giardi, M. T., et al. (2002). Structure-based design of novel Chlamydomonas reinhardtii D1-D2 photosynthetic proteins for herbicide monitoring. Protein Engineering, Design and Selection, 15(5), 395-404. [Link]

  • (2024). Photosystem II inhibitor herbicides. ResearchGate. [Link]

  • Wang, C., et al. (2024). Potential Candidate Molecule of Photosystem II Inhibitor Herbicide—Brassicanate A Sulfoxide. Molecules, 29(4), 868. [Link]

  • (n.d.). 19.5 Herbicide Resistance to Photosystem II Inhibitors. Principles of Weed Control. [Link]

  • Gastaldi, M., et al. (2021). Binding properties of photosynthetic herbicides with the qb site of the d1 protein in plant photosystem ii: A combined functional and molecular docking study. Unipd. [Link]

  • Al-Wabli, R. I., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 28(6), 2603. [Link]

  • Han, H., et al. (2012). A novel psbA mutation (Phe274–Val) confers resistance to PSII herbicides in wild radish (Raphanus raphanistrum). Pest Management Science, 68(8), 1173-1179. [Link]

  • Liguori, N., et al. (2013). All-Atom Molecular Dynamics Simulation of Photosystem II Embedded in Thylakoid Membrane. Journal of the American Chemical Society, 135(1), 448-455. [Link]

  • Guskov, A., et al. (2012). Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn. Journal of Biological Chemistry, 287(25), 20867-20872. [Link]

  • Aydin, A., & Abdullah, M. I. (2014). The Determination of Toxicities of Sulphonylurea and Phenylurea Herbicides With Quantitative Structure-Toxicity Relationship (QSTR) Studies. SAR and QSAR in Environmental Research, 25(1), 1-13. [Link]

  • (n.d.). IC 50 values of compounds 5a-7c, CP and phenyl urea against K562, MDA-MB-231, and HepG2. ResearchGate. [Link]

  • (n.d.). psbA - Photosystem II protein D1. UniProt. [Link]

  • Liu, F., et al. (2011). Immunoassay for Phenylurea Herbicides: Application of Molecular Modeling and Quantitative Structure–Activity Relationship Analysis on an Antigen–Antibody Interaction Study. Analytical Chemistry, 83(13), 5366-5373. [Link]

  • Zhuang, Y., et al. (2022). Ligand recognition and biased agonism of the D1 dopamine receptor. Nature Communications, 13(1), 3165. [Link]

  • (n.d.). Photosystem II protein D1 (IPR005867). InterPro. [Link]

  • Raszewski, G., & Renger, T. (2008). A Protein Dynamics Study of Photosystem II: The Effects of Protein Conformation on Reaction Center Function. Biophysical Journal, 95(1), 100-114. [Link]

  • Al-Ostoot, F. H., et al. (2024). Evaluating the Physicochemical Properties–Activity Relationship and Discovering New 1,2-Dihydropyridine Derivatives as Promising Inhibitors for PIM1-Kinase: Evidence from Principal Component Analysis, Molecular Docking, and Molecular Dynamics Studies. Molecules, 29(21), 4983. [Link]

  • Gastaldi, M., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. PubMed. [Link]

  • (n.d.). Gene - psbA photosystem II protein D1 [Zea mays]. NCBI. [Link]

  • Eullaffroy, P., & Vernet, G. (1998). Herbicide isoproturon-specific binding in the freshwater macrophyte Elodea densa--a single-cell fluorescence study. Environmental Toxicology and Chemistry, 17(11), 2123-2128. [Link]

  • Flores, F., et al. (2013). Phytotoxicity of Four Photosystem II Herbicides to Tropical Seagrasses. PLoS ONE, 8(9), e75798. [Link]

  • Bhowmik, D., et al. (2023). Water Networks in Photosystem II Using Crystalline Molecular Dynamics Simulations and Room-Temperature XFEL Serial Crystallography. Journal of the American Chemical Society, 145(27), 14757-14772. [Link]

  • Amlaiky, N., et al. (1987). Identification of the Binding Subunit of the D1-dopamine Receptor by Photoaffinity Crosslinking. Molecular Pharmacology, 31(2), 129-134. [Link]

  • Al-Ostoot, F. H., et al. (2024). Evaluating the Physicochemical Properties–Activity Relationship and Discovering New 1,2-Dihydropyridine Derivatives as Promising Inhibitors for PIM1-Kinase: Evidence from Principal Component Analysis, Molecular Docking, and Molecular Dynamics Studies. ResearchGate. [Link]

  • (n.d.). 19.4 Herbicides that Interfere with Photosystem II. Principles of Weed Control. [Link]

  • Aboraia, A. S., et al. (2015). Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives, a Novel Class of Selective Cyclooxygenase-2 Inhibitors. Molecules, 20(9), 16346-16365. [Link]

  • (n.d.). Effect of photosystem II, lipid biosynthesis and auxin inhibitor herbicides on fluorescence induction curve. ResearchGate. [Link]

  • (2024). Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect. [Link]

  • Suga, M., et al. (2015). Native structure of photosystem II at 1.95 Å resolution viewed by femtosecond X-ray laser. Nature, 517(7532), 99-103. [Link]

  • Migliore, A. (2011). High Affinity Binding of the Receptor-associated Protein D1D2 Domains with the Low Density Lipoprotein Receptor-related Protein (LRP1) Involves Bivalent Complex Formation: CRITICAL ROLES OF LYSINES 60 AND 191. Journal of Biological Chemistry, 286(15), 13039-13051. [Link]

  • Pieper, J., et al. (2023). Dynamics–Function Correlation in Photosystem II: Molecular Dynamics in Solution. International Journal of Molecular Sciences, 24(19), 14781. [Link]

  • (n.d.). psbA - Photosystem II protein D1 - Nitzschia palea. UniProt. [Link]

  • Migliore, A. (2011). High affinity binding of the receptor-associated protein D1D2 domains with the LDL receptor-related protein (LRP1) involves bivalent complex formation: Critical roles of lysine 60 and 191. ResearchGate. [Link]

  • Liu, F., et al. (2011). Immunoassay for phenylurea herbicides: application of molecular modeling and quantitative structure-activity relationship analysis on an antigen-antibody interaction study. PubMed. [Link]

  • de Oliveira, D. B., & de Oliveira, R. S. (2022). Quantitative structure–activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. New Journal of Chemistry, 46(20), 9579-9591. [Link]

  • Bhowmik, D., et al. (2023). Water Networks in Photosystem II Using Crystalline Molecular Dynamics Simulations and Room-Temperature XFEL Serial Crystallograp. eScholarship.org. [Link]

  • (n.d.). Quantitative structure–activity relationship. Wikipedia. [Link]

Sources

3-Fluorophenylurea: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Within this context, 3-fluorophenylurea has emerged as a valuable and versatile building block. Its unique combination of a hydrogen-bonding urea motif and a metabolically robust, electron-withdrawing fluorinated phenyl ring makes it a privileged scaffold for the design of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of 3-fluorophenylurea, from its synthesis and characterization to its application in the development of targeted therapies, with a particular focus on kinase inhibitors. Detailed experimental protocols, mechanistic insights, and a comprehensive case study on the multi-kinase inhibitor Regorafenib are presented to equip researchers with the practical knowledge required to effectively utilize this key building block in their drug discovery programs.

Introduction: The Rationale for Fluorinated Phenylureas in Drug Design

The urea functional group is a cornerstone in medicinal chemistry, primarily due to its ability to act as a rigid hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets such as enzymes and receptors.[1] This capacity for robust hydrogen bonding is fundamental to the mechanism of action of numerous approved drugs.[2]

The introduction of a fluorine atom onto the phenyl ring, as in 3-fluorophenylurea, imparts several advantageous properties that medicinal chemists can leverage:[3]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and impact lipophilicity, all of which can be fine-tuned to optimize drug-target interactions and pharmacokinetic profiles.[3]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to improved bioavailability and a longer half-life of the drug molecule.

  • Increased Binding Affinity: The electron-withdrawing nature of fluorine can modulate the electronic properties of the aromatic ring, potentially leading to more favorable interactions with the target protein.

The 3-position of the fluorine atom on the phenyl ring is a strategic choice, influencing the electronic distribution and steric profile of the molecule in a manner that has proven beneficial in numerous drug discovery campaigns.

Synthesis and Characterization of 3-Fluorophenylurea

The synthesis of 3-fluorophenylurea can be approached through several reliable methods, primarily involving the reaction of 3-fluoroaniline with a carbonyl source.

Synthetic Pathways

Two common and effective methods for the laboratory-scale synthesis of 3-fluorophenylurea are presented below.

Method A: Reaction of 3-Fluoroaniline with an Isocyanate Precursor

This is a widely used and generally high-yielding method for the formation of unsymmetrical ureas. The reaction proceeds via the in-situ generation of an isocyanate from an aniline, which then reacts with another aniline.

cluster_0 Synthesis of 3-Fluorophenylurea via Isocyanate Intermediate 3-Fluoroaniline 3-Fluoroaniline Isocyanate 3-Fluorophenyl Isocyanate (Intermediate) 3-Fluoroaniline->Isocyanate Activation Triphosgene Triphosgene or CDI 3-FPU 3-Fluorophenylurea Isocyanate->3-FPU Nucleophilic Attack Ammonia Ammonia Source (e.g., NH4OH) cluster_1 Direct Synthesis of 3-Fluorophenylurea 3-Fluoroaniline_HCl 3-Fluoroaniline Hydrochloride 3-FPU 3-Fluorophenylurea 3-Fluoroaniline_HCl->3-FPU Urea Urea Urea->3-FPU Heat Heat (Reflux in Water)

Figure 2: Direct synthesis of 3-Fluorophenylurea from 3-fluoroaniline hydrochloride and urea.

Detailed Experimental Protocol: Synthesis from 3-Fluorophenyl Isocyanate

This protocol is adapted from general procedures for the synthesis of ureas from isocyanates.

Materials:

  • 3-Fluorophenyl isocyanate

  • Ammonium hydroxide (28-30% solution)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorophenyl isocyanate (1.0 eq) in dichloromethane (approx. 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ammonium hydroxide (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 3-fluorophenylurea by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel.

Characterization and Physicochemical Properties

The identity and purity of the synthesized 3-fluorophenylurea should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₇H₇FN₂O
Molecular Weight 154.14 g/mol
Appearance White to off-white solid
Melting Point 142-145 °C
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water

Table 1: Physicochemical properties of 3-fluorophenylurea.

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): Resonances for the aromatic protons will appear in the range of δ 6.8-7.6 ppm, with characteristic splitting patterns due to fluorine-proton coupling. The amine protons will appear as broad singlets, typically between δ 6.0 and 9.0 ppm.

  • ¹³C NMR (DMSO-d₆): The carbonyl carbon will have a characteristic chemical shift around δ 155 ppm. The aromatic carbons will appear in the range of δ 105-165 ppm, with the carbon directly attached to the fluorine atom showing a large one-bond C-F coupling constant.

  • IR (KBr): Characteristic absorption bands are expected for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching (around 1640-1680 cm⁻¹), and C-F stretching (around 1100-1200 cm⁻¹).

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) is expected at m/z 154.

Applications of 3-Fluorophenylurea in Medicinal Chemistry

The 3-fluorophenylurea scaffold is a key component in a variety of bioactive molecules, most notably in the development of kinase inhibitors for the treatment of cancer.

Kinase Inhibitors

Many kinase inhibitors utilize a diaryl urea motif to interact with the hinge region of the kinase domain, a critical area for ATP binding. The urea moiety forms key hydrogen bonds that anchor the inhibitor in the active site. The 3-fluorophenyl group often occupies a hydrophobic pocket, with the fluorine atom contributing to favorable interactions and metabolic stability.

Prominent Examples of Kinase Inhibitors Incorporating the 3-Fluorophenylurea Moiety:

CompoundTarget Kinase(s)Therapeutic Area
Regorafenib VEGFR, KIT, RET, RAF-1, BRAFMetastatic Colorectal Cancer, GIST, HCC
Sorafenib (analogue) VEGFR, PDGFR, RAF kinasesRenal Cell Carcinoma, HCC
Linifanib (analogue) VEGFR, PDGFRSolid Tumors

Table 2: Examples of kinase inhibitors featuring the (fluoro)phenylurea scaffold.

Case Study: Regorafenib - A Multi-Kinase Inhibitor

Regorafenib (Stivarga®) is a prime example of a successful drug that incorporates the core structure related to 3-fluorophenylurea. [1]It is an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases. [4] Synthesis of Regorafenib:

The synthesis of regorafenib involves the coupling of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. [5][6]While 3-fluorophenylurea is not a direct starting material, the 4-amino-3-fluorophenoxy intermediate is closely related and highlights the importance of the fluorinated aniline precursor.

cluster_2 Simplified Retrosynthesis of Regorafenib Regorafenib Regorafenib Intermediate_A 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide Regorafenib->Intermediate_A disconnection Intermediate_B 4-chloro-3-(trifluoromethyl)phenyl isocyanate Regorafenib->Intermediate_B disconnection Precursor_A 3-Fluoro-4-nitrophenol Intermediate_A->Precursor_A Precursor_B 4-chloro-N-methylpicolinamide Intermediate_A->Precursor_B Precursor_C 4-chloro-3-(trifluoromethyl)aniline Intermediate_B->Precursor_C

Figure 3: Simplified retrosynthetic analysis of Regorafenib, highlighting the key fluorinated precursor.

Mechanism of Action of Regorafenib:

Regorafenib exerts its anti-cancer effects by inhibiting multiple kinases involved in tumor angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR). [1][4]The diaryl urea moiety is crucial for its binding to the kinase hinge region.

cluster_3 Regorafenib's Mechanism of Action Regorafenib Regorafenib VEGFR VEGFR Regorafenib->VEGFR inhibits PDGFR PDGFR Regorafenib->PDGFR inhibits RAF RAF Kinases Regorafenib->RAF inhibits Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis promotes PDGFR->Angiogenesis promotes Proliferation Tumor Cell Proliferation RAF->Proliferation promotes Survival Tumor Cell Survival RAF->Survival promotes

Figure 4: Simplified signaling pathway showing the inhibitory effects of Regorafenib on key kinases.

Pharmacokinetics of Regorafenib:

Regorafenib is administered orally and undergoes metabolism primarily in the liver by CYP3A4 and UGT1A9. [7]It has two major active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), which have similar in vitro potency to the parent drug. [8]The presence of the fluorine atom contributes to its metabolic stability. Regorafenib and its metabolites are highly protein-bound and are eliminated predominantly in the feces. [9]

Parameter Value
Bioavailability ~69% (oral)
Time to Peak Plasma Concentration ~4 hours
Protein Binding >99.5%
Metabolism Hepatic (CYP3A4, UGT1A9)
Elimination Half-life 20-30 hours

| Excretion | Primarily feces (~71%) |

Table 3: Pharmacokinetic parameters of Regorafenib. [7][9]

Future Perspectives and Conclusion

3-Fluorophenylurea is a testament to the power of strategic fluorination in drug design. Its utility as a building block for potent and selective kinase inhibitors is well-established, and its favorable physicochemical and pharmacokinetic properties suggest that its application will continue to expand into other target classes. As our understanding of disease biology deepens and new therapeutic targets emerge, the demand for versatile and effective building blocks like 3-fluorophenylurea will undoubtedly grow. The synthetic accessibility, metabolic stability, and proven track record of this scaffold in successful drug discovery programs make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of the synthesis, characterization, and application of 3-fluorophenylurea, with the aim of empowering researchers to harness its full potential in the development of the next generation of targeted therapies.

References

  • 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea. Acta Crystallographica Section E: Structure Reports Online. 2010;66(Pt 1):o103. [Link]

  • Zopf D, Furesi A, Schultze A, et al. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Med. 2016;5(11):3176-3185. [Link]

  • Three-step synthesis of regorafenib 30 starting from of 3-fluoro-4-nitrophenol 34 and 4-chloro-N-methyl pyridine-2-carboxamide 25. ResearchGate. [Link]

  • Abou-Elkacem L, Arns S, Downes M, et al. The Role of Regorafenib in Hepatocellular Carcinoma. Gastroenterol Hepatol (N Y). 2017;13(4):221-226. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Eur J Med Chem. 2025;285:117735. [Link]

  • Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors. Bioorg Med Chem Lett. 2006;16(11):2959-2962. [Link]

  • Muth A, Taha A, Santos-Aberturas J, et al. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Med Chem. 2021;12(5):694-729. [Link]

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules. 2024;29(23):5609. [Link]

  • da Silva Gomes, S., da Silva, A. C. M., de Oliveira, B. G., & da Silva, A. J. M. (2014). 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. Magnetic Resonance in Chemistry, 52(10), 617-623. [Link]

  • Examples of bioactive compounds bearing fluorine atoms. ResearchGate. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. 2023;16(4):539. [Link]

  • 4-Fluorophenylurea. PubChem. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

  • Urea, phenyl-, and. Organic Syntheses. 1925;4:61. [Link]

  • Mross, K., Frost, A., Steinbild, S., Hedbom, S., Büchert, M., Fasol, U., & Unger, C. (2013). A phase I dose-escalation study of regorafenib (BAY 73-4506), an oral multi-kinase inhibitor, in patients with advanced solid tumors. Clinical cancer research, 19(10), 2591-2601. [Link]

  • Regorafenib. National Cancer Institute. [Link]

  • Fluorescently Labeled Amino Acids as Building Blocks for Bioactive Molecules. Molecules. 2022;27(16):5162. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. 2023. [Link]

  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Med. Chem.. 2020;11(10):1125-1140. [Link]

  • Kiss, D., Gali, L., Galiova, G., Slany, M., & Slanar, O. (2015). Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. Cancer chemotherapy and pharmacology, 76(4), 811-820. [Link]

  • The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. Pharmaceutics. 2021;13(9):1364. [Link]

  • Antiangiogenic Effects of VH02, a Novel Urea Derivative: In Vitro and in Vivo Studies. Molecules. 2022;27(21):7298. [Link]

  • Additive Manufacturing of Regorafenib Tablets: Formulation Strategies and Characterization for Colorectal Cancer. Pharmaceutics. 2024;16(5):601. [Link]

  • Bioactive Compounds in Foods: New and Novel Sources, Characterization, Strategies, and Applications. Foods. 2023;12(13):2579. [Link]

  • Mass Spectrometry and Infrared Spectroscopy. Organic Chemistry. 2012. [Link]

  • TYRA-300 pharmacokinetic and pharmacodynamic analysis in SURF301 demonstrates PD activity and selectivity over FGFR1. Annals of Oncology. 2024;35:S436-S437. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Angewandte Chemie International Edition. 2021;60(11):5634-5666. [Link]

  • WO/2015/049698 PROCESS FOR REGORAFENIB. WIPO. [Link]

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. 2015;2015(25):5553-5563. [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. 2023;30(1):1-2. [Link]

  • Chemical shifts. UCL. [Link]

  • VEGFR inhibitors. Altmeyers Encyclopedia. [Link]

  • 3-Fluorophenylboronic acid. PubChem. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Determining the Cytotoxicity of 3-Fluorophenylurea in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the experimental framework for evaluating the cytotoxic potential of 3-Fluorophenylurea, a small molecule of interest in anticancer research. While extensive data on this specific compound is emerging, this document provides a robust set of protocols to characterize its effects on cancer cell lines. We will delve into the rationale behind assay selection, provide step-by-step methodologies for determining cell viability, and explore mechanistic studies to elucidate the pathways of induced cell death, with a focus on apoptosis and the PI3K/Akt/mTOR signaling cascade. This guide is designed to be a self-validating system, ensuring that researchers can generate reliable and reproducible data.

Introduction: The Rationale for Investigating 3-Fluorophenylurea

Phenylurea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including their potential as anticancer agents.[1] These compounds have been shown to interfere with key cellular processes in cancer cells, leading to cell cycle arrest and apoptosis.[2][3] The introduction of a fluorine atom to the phenyl ring, as in 3-Fluorophenylurea, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and selectivity against cancer cells. Fluorinated compounds have demonstrated potent cytotoxic effects in various cancer cell lines. For instance, certain fluorinated aminophenylhydrazines have shown significant antitumor activity in A549 lung cancer cells, with IC50 values in the sub-micromolar range.[4] Similarly, fluorophenyl derivatives of 1,3,4-thiadiazole have exhibited cytotoxic activity against MCF-7 breast cancer cells.[5]

The primary objective of this application note is to provide a comprehensive guide for researchers to systematically evaluate the cytotoxic effects of 3-Fluorophenylurea on various cancer cell lines. We will focus on assays that not only quantify cell death but also provide insights into the underlying molecular mechanisms. A plausible mechanism of action for phenylurea compounds involves the inhibition of critical survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5][6][7]

Experimental Design: A Multi-faceted Approach to Cytotoxicity Testing

A thorough assessment of a compound's cytotoxicity requires a multi-pronged approach. We will outline a workflow that progresses from initial screening to more detailed mechanistic studies.

Experimental Workflow cluster_screening Phase 1: Initial Screening cluster_mechanism Phase 2: Mechanistic Studies Cell_Viability_Assay Cell Viability Assay (e.g., MTT, XTT) Determine_IC50 Determine IC50 Value Cell_Viability_Assay->Determine_IC50 Dose-response curve Apoptosis_Assay Apoptosis Assay (Caspase-3 Activity) Determine_IC50->Apoptosis_Assay Select concentrations for mechanistic studies Western_Blot Western Blot Analysis (Apoptotic Markers, PI3K/Akt Pathway) Apoptosis_Assay->Western_Blot Confirm apoptosis

Caption: A streamlined workflow for assessing the cytotoxicity of 3-Fluorophenylurea.

Core Protocols: From Cell Culture to Data Analysis

Cell Line Selection and Culture

The choice of cancer cell lines is critical and should be guided by the research question. We recommend starting with a panel of cell lines representing different cancer types, for example:

  • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.[8]

  • HeLa: A human cervical adenocarcinoma cell line.[9]

  • A549: A human lung carcinoma cell line.[10]

All cell lines should be obtained from a reputable source like the American Type Culture Collection (ATCC) to ensure authenticity.[9] Cells should be cultured in the recommended medium and conditions, and routinely tested for mycoplasma contamination.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Selected cancer cell lines

  • 3-Fluorophenylurea (dissolved in a suitable solvent, e.g., DMSO)

  • Complete culture medium

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-Fluorophenylurea in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[12]

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound. The results should be presented in a clear and organized table.

Cancer Cell Line3-Fluorophenylurea IC50 (µM) after 48h95% Confidence Interval
MCF-7 [Insert Experimentally Determined Value][Insert Value]
HeLa [Insert Experimentally Determined Value][Insert Value]
A549 [Insert Experimentally Determined Value][Insert Value]

Mechanistic Insights: Unraveling the Mode of Action

Once the cytotoxic effect of 3-Fluorophenylurea is established, the next step is to investigate how it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[13]

Protocol: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

Materials:

  • Caspase-3 colorimetric or fluorometric assay kit (commercially available)

  • Cell lysis buffer (provided in the kit)

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a suitable culture dish and treat with 3-Fluorophenylurea at concentrations around the determined IC50 value for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Lysis: Harvest the cells (including any floating cells for adherent lines) and lyse them according to the kit manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Normalize the readings to the protein concentration and express the results as fold change in caspase-3 activity compared to the untreated control.

Protocol: Western Blot Analysis for Apoptotic Markers and PI3K/Akt Signaling

Western blotting allows for the detection of specific proteins involved in apoptosis and cell signaling.[2]

Materials:

  • Primary antibodies against:

    • Cleaved Caspase-3

    • PARP and cleaved PARP

    • Bcl-2 and Bax

    • Phospho-Akt (Ser473) and total Akt

    • Phospho-mTOR and total mTOR

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with 3-Fluorophenylurea as described for the caspase-3 assay. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in the expression levels of the target proteins. A decrease in Bcl-2 and an increase in Bax, cleaved caspase-3, and cleaved PARP are indicative of apoptosis. A decrease in the phosphorylation of Akt and mTOR would suggest inhibition of the PI3K/Akt/mTOR pathway.

Putative Signaling Pathway of 3-Fluorophenylurea

Based on literature for related phenylurea compounds, a plausible mechanism of action for 3-Fluorophenylurea involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation.[5][7]

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation 3FPU 3-Fluorophenylurea 3FPU->PI3K inhibition 3FPU->Akt inhibition Caspase3 Caspase-3 Activation 3FPU->Caspase3 induction Caspase3->Apoptosis

Caption: Proposed mechanism of 3-Fluorophenylurea inducing apoptosis via inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

This application note provides a robust and scientifically grounded framework for the initial cytotoxic evaluation of 3-Fluorophenylurea in cancer cell lines. The detailed protocols for cell viability and apoptosis assays, coupled with mechanistic studies using western blotting, will enable researchers to generate high-quality, reproducible data. The proposed involvement of the PI3K/Akt/mTOR pathway offers a clear hypothesis to be tested. Future studies could expand upon this framework to include cell cycle analysis, assessment of mitochondrial membrane potential, and in vivo efficacy studies in animal models to further validate the therapeutic potential of 3-Fluorophenylurea.

References

  • MP Biomedicals. Caspase 3 Activity Assay Kit. Available from: [Link]

  • Keskin, D., et al. (2021). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Iranian Journal of Public Health, 50(3), 569-578. Available from: [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Hennessy, B. T., et al. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004.
  • Jardim, D. L., et al. (2021). PI3K/AKT/mTOR signaling pathway and targeted therapies in cancer. Frontiers in oncology, 11, 646961. Available from: [Link]

  • Al-Osta, M. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6428. Available from: [Link]

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. Available from: [Link]

  • ResearchGate. Urea Derivatives as Anticancer Agents. Available from: [Link]

  • Al-Benna, S., et al. (2022). Cytotoxicity Enhancement in MCF-7 Breast Cancer Cells with Depolymerized Chitosan Delivery of α-Mangostin. Polymers, 14(15), 3169. Available from: [Link]

  • National Institutes of Health. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles. Available from: [Link]

  • National Institutes of Health. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Available from: [Link]

  • National Institutes of Health. A Phosphinate-Containing Fluorophore Capable of Selectively Inducing Apoptosis in Cancer Cells. Available from: [Link]

  • ResearchGate. Best protocol to collect mammalian cells for screening apoptosis markers using WB? Available from: [Link]

  • Taylor & Francis Online. Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole. Available from: [Link]

  • National Institutes of Health. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Available from: [Link]

  • MDPI. Diarylureas as Antitumor Agents. Available from: [Link]

  • MDPI. The Apoptosis in Prostate Cancer of Three Flavones Selected as Therapeutic Candidate Models. Available from: [Link]

  • PubMed. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. Available from: [Link]

  • National Institutes of Health. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Available from: [Link]

  • National Institutes of Health. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression. Available from: [Link]

  • National Institutes of Health. Determination of Caspase Activation by Western Blot. Available from: [Link]

  • Bio-Rad. Analysis by Western Blotting - Apoptosis. Available from: [Link]

  • MDPI. A Phosphinate-Containing Fluorophore Capable of Selectively Inducing Apoptosis in Cancer Cells. Available from: [Link]

  • Altogen Labs. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Available from: [Link]

  • Pharmacia. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Available from: [Link]

  • ResearchGate. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Available from: [Link]

  • MDPI. Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma. Available from: [Link]

  • YouTube. PI3k/AKT/mTOR Pathway. Available from: [Link]

  • MDPI. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Available from: [Link]

Sources

Application Note: High-Throughput Screening of 3-Fluorophenylurea Analogs for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Phenylurea-Based Kinase Inhibitors

The urea scaffold, particularly the diaryl urea moiety, is a cornerstone in modern medicinal chemistry, renowned for its ability to form critical hydrogen bond interactions with biological targets.[1] This structural motif is prevalent in a number of FDA-approved kinase inhibitors, such as Sorafenib and Lenvatinib, which target key signaling pathways implicated in cancer progression.[2][3] The 3-fluorophenylurea core, a specific subclass, offers a synthetically tractable starting point for the development of novel therapeutics targeting the Ras-Raf-MEK-ERK signaling cascade, a pathway frequently hyperactivated in various malignancies.[4][]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of 3-fluorophenylurea analog libraries to identify and characterize novel kinase inhibitors. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for both biochemical and cell-based screening, and outline a robust data analysis workflow for hit validation and prioritization.

The Scientific Rationale: Targeting the Ras-Raf-MEK-ERK Pathway

The Ras-Raf-MEK-ERK pathway is a critical intracellular signaling cascade that transduces signals from extracellular growth factors to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.[] Mutations in components of this pathway, particularly in BRAF kinase, are oncogenic drivers in a significant percentage of human cancers, including melanoma and colorectal cancer. Urea-based inhibitors have been successfully designed to target the ATP-binding site of these kinases, effectively blocking downstream signaling.[2] The urea moiety typically forms key hydrogen bonds with the kinase hinge region, providing a stable anchor for the inhibitor.

Experimental Design: A Multi-pronged Approach to Hit Identification

A successful HTS campaign for 3-fluorophenylurea analogs necessitates a tiered screening approach, beginning with a robust and sensitive biochemical assay to identify direct inhibitors of the target kinase. This is followed by cell-based assays to confirm on-target activity in a more physiologically relevant context and to assess cellular toxicity.

Primary Screen: Homogeneous Biochemical Kinase Assay

For the primary screen, a homogeneous, non-radioactive assay format is highly recommended for its simplicity, scalability, and reduced handling steps.[6] Technologies like AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) and LanthaScreen™ (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET) are industry standards for biochemical kinase assays.[3][6][7] These assays are bead-based and measure the phosphorylation of a substrate by the target kinase.[6]

Below is a detailed protocol for an AlphaLISA-based assay to screen for inhibitors of a target kinase (e.g., B-Raf).

Objective: To identify 3-fluorophenylurea analogs that inhibit the activity of the target kinase in a 384-well format.

Materials:

  • Recombinant active kinase (e.g., B-Raf)

  • Biotinylated kinase substrate (peptide or full-length protein)

  • ATP

  • AlphaLISA anti-phospho-substrate antibody

  • AlphaLISA Streptavidin-Donor beads

  • AlphaLISA anti-species-IgG Acceptor beads

  • 3-Fluorophenylurea analog library (typically at 10 mM in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • AlphaLISA detection buffer

  • 384-well white opaque microplates

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader capable of AlphaLISA detection

Assay Principle Diagram:

cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Substrate Biotin-Substrate PhosphoSubstrate Biotin-Phospho-Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate->PhosphoSubstrate Phosphorylation ATP ATP ATP->PhosphoSubstrate Phosphorylation Inhibitor 3-Fluorophenylurea Analog Inhibitor->Kinase Inhibition ADP ADP Donor Donor Bead PhosphoSubstrate->Donor Biotin-Streptavidin Interaction Antibody Anti-Phospho Antibody PhosphoSubstrate->Antibody Binding Acceptor Acceptor Bead Donor->Acceptor Proximity (<200nm) Singlet Oxygen Transfer Light Signal (615 nm) Light Signal (615 nm) Acceptor->Light Signal (615 nm) Antibody->Acceptor Binding

Caption: AlphaLISA kinase assay principle.

Experimental Workflow:

start Start dispense_compounds Dispense 3-Fluorophenylurea Analogs (and controls) to 384-well plate start->dispense_compounds add_kinase Add Kinase Solution dispense_compounds->add_kinase pre_incubate Pre-incubate (15 min, RT) add_kinase->pre_incubate add_substrate_atp Add Substrate/ATP Mix (Initiate Kinase Reaction) pre_incubate->add_substrate_atp incubate_reaction Incubate (60 min, RT) add_substrate_atp->incubate_reaction add_detection_mix Add AlphaLISA Detection Mix (Antibody & Beads) incubate_reaction->add_detection_mix incubate_detection Incubate (60 min, RT, in dark) add_detection_mix->incubate_detection read_plate Read Plate on Alpha-enabled Reader incubate_detection->read_plate analyze_data Data Analysis (Z', % Inhibition) read_plate->analyze_data end End analyze_data->end

Caption: HTS biochemical assay workflow.

Step-by-Step Protocol:

  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of each 3-fluorophenylurea analog from the library plate into the assay plate (384-well).

    • Include controls on each plate:

      • Negative Control (0% Inhibition): DMSO only (32 wells).

      • Positive Control (100% Inhibition): A known potent inhibitor of the target kinase (e.g., Staurosporine) at a concentration that gives maximal inhibition (32 wells).

  • Kinase Addition:

    • Prepare a 2X kinase solution in kinase assay buffer. The final concentration of the kinase should be optimized beforehand to be in the linear range of the assay (typically EC₅₀ to EC₈₀).

    • Add 5 µL of the 2X kinase solution to each well of the assay plate.

    • Mix by gentle shaking and pre-incubate for 15 minutes at room temperature. This allows the compounds to interact with the kinase before the reaction starts.

  • Initiation of Kinase Reaction:

    • Prepare a 2X substrate/ATP solution in kinase assay buffer. The ATP concentration should ideally be at its Km for the kinase to sensitively detect ATP-competitive inhibitors.[8]

    • Add 5 µL of the 2X substrate/ATP solution to each well to start the reaction.

    • Mix and incubate for 60 minutes at room temperature. The incubation time should be within the linear phase of the enzymatic reaction.

  • Detection:

    • Prepare the AlphaLISA detection mix containing the anti-phospho-substrate antibody and acceptor beads in AlphaLISA detection buffer.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction (EDTA in the detection buffer will chelate Mg²⁺).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Add the Streptavidin-Donor beads and incubate for another 30-60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on a compatible plate reader (e.g., PerkinElmer EnVision®) using the standard AlphaLISA protocol.

Data Analysis and Hit Identification

1. Quality Control - Z'-Factor Calculation:

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[9] It reflects the separation between the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10]

Formula: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )

Where:

  • SD_pos = Standard deviation of the positive control

  • SD_neg = Standard deviation of the negative control

  • Mean_pos = Mean of the positive control

  • Mean_neg = Mean of the negative control

2. Calculation of Percent Inhibition:

For each compound, the percent inhibition is calculated relative to the on-plate controls.

Formula: % Inhibition = 100 * ( 1 - ( (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ) )

3. Hit Selection:

A primary hit is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold, often 3 standard deviations from the mean of the sample population or a fixed cutoff (e.g., >50% inhibition).

Secondary and Confirmatory Assays

Hits from the primary screen must be subjected to a series of secondary and confirmatory assays to eliminate false positives and to characterize their activity further.

1. Hit Confirmation: Re-test the primary hits in the same biochemical assay to confirm their activity. This is typically done in triplicate at a single concentration.

2. Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

3. Orthogonal Biochemical Assay: To rule out assay-specific artifacts, it is crucial to confirm the activity of the hits in an orthogonal assay that uses a different detection technology (e.g., a mobility shift assay or a different homogenous assay format).

4. Counter-Screening: Counter-screens are essential to identify compounds that interfere with the assay technology itself.[11] For an AlphaLISA assay, a common counter-screen is to test the compounds in the absence of the kinase or substrate to identify compounds that directly quench or enhance the AlphaLISA signal. For ATP-competitive inhibitors, a counter-screen against a structurally unrelated kinase can provide an early indication of selectivity.

5. Cell-Based Assays: The most promising hits should be advanced to cell-based assays to assess their activity in a more biological context.

Objective: To determine if the 3-fluorophenylurea analogs can inhibit the target kinase within a cellular environment.

Principle: A common method is to use a cell line that overexpresses the target kinase and measure the phosphorylation of a downstream substrate upon stimulation.

Example: In a cell line with a constitutively active B-Raf(V600E) mutation, one can measure the phosphorylation of MEK, a direct downstream target.

Workflow:

  • Seed cells in 96- or 384-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of the 3-fluorophenylurea analogs for a defined period (e.g., 1-2 hours).

  • Lyse the cells and quantify the levels of phosphorylated MEK (p-MEK) and total MEK using a method such as a sandwich ELISA or a bead-based immunoassay.

  • Normalize the p-MEK signal to the total MEK signal to account for differences in cell number.

  • Calculate the IC₅₀ value for the inhibition of MEK phosphorylation.

Objective: To assess the general cytotoxicity of the hit compounds.

Principle: A variety of commercially available assays can be used to measure cell viability, such as those that quantify ATP levels (as an indicator of metabolically active cells) or measure the release of lactate dehydrogenase (LDH) from damaged cells.

Workflow:

  • Seed a relevant cancer cell line (and a non-cancerous control cell line) in 96- or 384-well plates.

  • Treat the cells with a dose-response of the 3-fluorophenylurea analogs for an extended period (e.g., 48-72 hours).

  • Add the viability assay reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or absorbance) on a plate reader.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity).

Data Presentation and Interpretation

The data from the HTS and subsequent assays should be compiled and presented in a clear and concise manner to facilitate hit prioritization.

Table 1: Representative Data from a Screening Cascade for 3-Fluorophenylurea Analogs

Compound IDPrimary Screen (% Inhibition @ 10 µM)B-Raf IC₅₀ (µM) [Biochemical]p-MEK IC₅₀ (µM) [Cell-based]HCT116 GI₅₀ (µM) [Cytotoxicity]
Control (Sorafenib) 98.50.050.152.5
Analog-001 85.20.250.805.1
Analog-002 65.71.55.2> 20
Analog-003 20.1> 20> 20> 20
Analog-004 92.30.1015.518.2

This is example data and does not represent real experimental results.

Interpretation:

  • Analog-001 represents a promising hit. It shows good activity in the primary screen, a sub-micromolar IC₅₀ in the biochemical assay, and on-target activity in the cell-based assay with a reasonable therapeutic window over general cytotoxicity.

  • Analog-002 is a weaker hit but may still be of interest for structure-activity relationship (SAR) studies.

  • Analog-003 is inactive.

  • Analog-004 is a potential "false positive" or a compound with poor cell permeability. Despite its high biochemical potency, its activity is significantly lower in the cell-based assay.

Conclusion: A Pathway to Novel Therapeutics

The high-throughput screening of 3-fluorophenylurea analog libraries offers a robust and efficient strategy for the discovery of novel kinase inhibitors. By employing a carefully designed screening cascade that includes primary biochemical assays, orthogonal confirmation, and relevant cell-based assays, researchers can identify and validate promising lead compounds for further development. The protocols and data analysis workflows outlined in this application note provide a solid foundation for initiating such a drug discovery program, ultimately contributing to the development of the next generation of targeted cancer therapies.

References

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Farkas, T., et al. (2011). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS ONE, 6(9), e24795.
  • Lawrence, H. R., & Sebti, S. M. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Retrieved from [Link]

  • Wang, X., et al. (2020). Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1184-1192.
  • Fallacara, A. L., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry, 238, 114463.
  • ResearchGate. (n.d.). A diagram of the Ras/Raf/MEK/ERK pathway. Retrieved from [Link]

  • Iversen, P. W., et al. (2014). Data analysis approaches in high throughput screening.
  • Gijsen, M., et al. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences, 15(3), 3648-3664.
  • NCBI Bookshelf. (2012). HTS Assay Validation. In Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from [Link]

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(1), 379-388.
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Chen, Y., et al. (2021). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 22(19), 10398.
  • ResearchGate. (n.d.). Simplified diagram of the four distinct MAP kinase signaling pathways in human. Retrieved from [Link]

  • Auld, D. S., & Inglese, J. (2010). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 565, 163-178.

Sources

Application Note: 3-Fluorophenylurea as a Negative Control in Soluble Epoxide Hydrolase (sEH) Enzyme Assays

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the utilization of 1-(3-Fluorophenyl)urea as a negative control compound in enzyme assays, with a specific focus on the inhibition screening of soluble epoxide hydrolase (sEH). We will delve into the scientific rationale for its selection, predicated on established structure-activity relationships (SAR) of urea-based sEH inhibitors. Detailed protocols for the preparation and application of 1-(3-Fluorophenyl)urea in a fluorescence-based sEH activity assay are provided, alongside guidelines for data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in enzyme kinetics and high-throughput screening.

Introduction: The Rationale for a Valid Negative Control

In the realm of enzyme inhibitor screening, the inclusion of appropriate controls is paramount to the generation of robust and reliable data. A negative control is a compound that is not expected to exhibit inhibitory activity against the target enzyme. Its primary function is to establish a baseline for uninhibited enzyme activity and to identify potential assay artifacts, such as non-specific inhibition or interference with the detection system (e.g., fluorescence quenching).

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory properties.[1] Inhibition of sEH is therefore a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases.[2] A prominent class of sEH inhibitors is the 1,3-disubstituted ureas.[1] The inhibitory potency of these compounds is critically dependent on the nature of the substituents on the urea scaffold.

The Scientific Basis for 1-(3-Fluorophenyl)urea as a Negative Control for sEH

The selection of 1-(3-Fluorophenyl)urea as a negative control is rooted in the extensive structure-activity relationship (SAR) studies of urea-based sEH inhibitors. These studies have consistently demonstrated that high-affinity binding to the sEH active site requires specific structural features that 1-(3-Fluorophenyl)urea lacks.

The pharmacophore for potent urea-based sEH inhibitors consists of a central urea moiety that forms crucial hydrogen bonds with key amino acid residues in the catalytic pocket, namely Tyr381, Tyr465, and Asp333.[1] However, this hydrogen bonding interaction is not sufficient for potent inhibition. The potency is largely dictated by the presence of hydrophobic groups on both sides of the urea.[3] These hydrophobic substituents occupy two distinct pockets adjacent to the catalytic site, significantly enhancing the binding affinity.[3]

For instance, highly potent inhibitors often feature a bulky, lipophilic group like an adamantyl or cyclohexyl ring on one side of the urea, and another hydrophobic group, such as a substituted phenyl or piperidyl moiety, on the other.[4] In contrast, 1-(3-Fluorophenyl)urea is a monosubstituted urea, possessing only a small fluorophenyl group on one side and a hydrogen on the other. This minimalistic structure prevents it from engaging in the extensive hydrophobic interactions necessary for potent inhibition. In fact, SAR studies have shown that even replacing a larger hydrophobic group like a cyclohexyl ring with a smaller phenyl ring can lead to a significant decrease in inhibitory activity.[4]

Therefore, 1-(3-Fluorophenyl)urea serves as an excellent negative control because it shares the core urea scaffold with active inhibitors, making it a structurally relevant compound, yet it lacks the requisite hydrophobic functionalities for significant sEH inhibition. Any observed effect from this compound at typical screening concentrations is more likely to be indicative of an assay artifact rather than specific enzyme inhibition.

Chemical and Physical Properties of 1-(3-Fluorophenyl)urea

A summary of the key properties of 1-(3-Fluorophenyl)urea is provided in the table below.

PropertyValue
Molecular Formula C₇H₇FN₂O
Molecular Weight 154.14 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO and ethanol

Experimental Protocol: Fluorescence-Based sEH Inhibition Assay

This protocol outlines the use of 1-(3-Fluorophenyl)urea as a negative control in a typical in vitro fluorescence-based assay for human sEH activity. The assay measures the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.

Materials and Reagents
  • Recombinant human sEH (human sEH)

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • sEH fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

  • 1-(3-Fluorophenyl)urea

  • A known potent sEH inhibitor (e.g., a substituted adamantyl urea) for use as a positive control.

  • Dimethyl sulfoxide (DMSO), anhydrous

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~330 nm and emission at ~465 nm.

Preparation of Stock Solutions
  • 1-(3-Fluorophenyl)urea (Negative Control): Prepare a 10 mM stock solution in 100% anhydrous DMSO.

  • Potent sEH Inhibitor (Positive Control): Prepare a 10 mM stock solution in 100% anhydrous DMSO. Create a dilution series from this stock in DMSO to determine the IC₅₀.

  • sEH Fluorescent Substrate (PHOME): Prepare a stock solution in DMSO as per the manufacturer's instructions.

  • Recombinant human sEH: Dilute the enzyme to the desired working concentration in sEH Assay Buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.

A Senior Application Scientist's Note: The final concentration of DMSO in the assay well should be kept constant across all conditions and ideally should not exceed 1% (v/v) to avoid potential solvent-induced enzyme inhibition or instability.

Assay Workflow

The following diagram illustrates the experimental workflow for the sEH inhibition assay.

sEH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_measurement Measurement & Analysis P1 Prepare Stock Solutions (Controls, Test Compounds, Substrate, Enzyme) P2 Create Dilution Series (Positive Control, Test Compounds) P1->P2 A1 Add 2 µL of compound/control in DMSO to wells P2->A1 A2 Add 100 µL of diluted sEH enzyme to all wells (except 'No Enzyme' control) A1->A2 A3 Incubate for 10-15 min at room temperature A2->A3 A4 Initiate reaction by adding 100 µL of diluted sEH substrate A3->A4 M1 Measure fluorescence kinetically (e.g., every 1 min for 20-30 min) Ex: 330 nm, Em: 465 nm A4->M1 M2 Calculate initial reaction rates (V₀) (Slope of linear portion of progress curve) M1->M2 M3 Normalize data to controls and calculate % inhibition M2->M3 M4 Plot % Inhibition vs. [Inhibitor] and fit to determine IC₅₀ M3->M4

Caption: Experimental workflow for the sEH inhibition assay.

Step-by-Step Protocol
  • Compound Plating: To the wells of a 96-well black microplate, add 2 µL of the appropriate solutions:

    • Test Wells: Test compounds at various concentrations in DMSO.

    • Negative Control: 1-(3-Fluorophenyl)urea stock solution (e.g., for a final concentration of 10 µM).

    • Positive Control: Dilution series of the potent sEH inhibitor in DMSO.

    • 100% Activity Control (No Inhibition): 2 µL of DMSO.

    • Background Control (No Enzyme): 2 µL of DMSO.

  • Enzyme Addition: Add 100 µL of the diluted human sEH enzyme solution to all wells except the "Background Control" wells. To the "Background Control" wells, add 100 µL of sEH Assay Buffer without the enzyme.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This allows for the inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of the diluted sEH fluorescent substrate to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (kinetic read). Record data points every minute for 20-30 minutes.

Data Analysis and Expected Results

Calculation of Percent Inhibition
  • Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Calculate the average rate for each condition (in Relative Fluorescence Units per minute, RFU/min).

  • Calculate the percent inhibition for each test compound concentration using the following formula:

    % Inhibition = [ 1 - ( (V₀_inhibitor - V₀_no_enzyme) / (V₀_DMSO - V₀_no_enzyme) ) ] * 100

Interpreting the Control Data

The following table summarizes the expected outcomes for the control wells.

Control TypeComponentsExpected Rate (V₀)Interpretation
100% Activity DMSO + Enzyme + SubstrateHighRepresents the uninhibited rate of the enzyme.
Background DMSO + Buffer + SubstrateVery Low / ZeroIndicates the rate of non-enzymatic substrate hydrolysis.
Negative Control 1-(3-Fluorophenyl)urea + Enzyme + SubstrateHigh (similar to 100% Activity)Demonstrates that the control compound does not inhibit the enzyme.
Positive Control Potent Inhibitor + Enzyme + SubstrateLow to Very LowConfirms that the assay can detect inhibition.

A Senior Application Scientist's Note: The percent inhibition for the 1-(3-Fluorophenyl)urea negative control should be close to 0%. A significant deviation from this may indicate an issue with the assay, such as compound precipitation or interference with the fluorescence signal.

Visualization of Results

The relationship between the controls and a test compound can be visualized in the following logical diagram.

Data_Interpretation cluster_inputs Assay Wells cluster_outputs Expected Outcome (% Inhibition) DMSO 100% Activity (DMSO Control) ZERO ~ 0% DMSO->ZERO Establishes baseline NEG Negative Control (3-Fluorophenylurea) NEG->ZERO Validates baseline POS Positive Control (Potent Inhibitor) HUNDRED ~ 100% POS->HUNDRED Confirms assay sensitivity TEST Test Compound VARIABLE 0 - 100% TEST->VARIABLE Determines potency

Caption: Logical flow of data interpretation from controls.

Conclusion

1-(3-Fluorophenyl)urea is a scientifically justified and practical negative control for use in sEH inhibitor screening assays. Its structural similarity to the urea-based inhibitor class, combined with its inherent lack of potent inhibitory activity due to the absence of key hydrophobic moieties, makes it an ideal tool for validating assay performance and ensuring the reliability of screening data. The protocols and guidelines presented herein provide a robust framework for its successful implementation in drug discovery and enzyme kinetics research.

References

  • Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. (2024). Molecules. [Link]

  • Morisseau, C., & Hammock, B. D. (2000). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 97(7), 3054–3059. [Link]

  • Kim, I. H., et al. (2004). Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 14(15), 3855-3858. [Link]

  • Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry, 343(1), 66-75. [Link]

  • Tsai, H. J., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry, 53(15), 5728–5740. [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). Solubilization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • Biology LibreTexts. (2024). Control of Enzymatic Activity. [Link]

  • ResearchGate. (2024). What is used as a negative control for alpha-glucosidase and alpha-amylase inhibition assays?. [Link]

  • Genuine Biosystem. (n.d.). UREA (Kin.). [Link]

  • Michigan State University. (n.d.). Urea Solution Digest Protocol. [Link]

Sources

Application Note & Protocol: A Cell-Based Assay Strategy for Characterizing the Bioactivity of 3-Fluorophenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenylurea derivatives are a significant class of compounds in medicinal chemistry, with fluorinated analogs often exhibiting enhanced metabolic stability and bioactivity.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay cascade to determine the biological activity of 3-Fluorophenylurea. We present a primary cytotoxicity screening protocol using a standard colorimetric assay, followed by a detailed protocol for a secondary mechanistic assay to investigate a potential target, soluble epoxide hydrolase (sEH), an enzyme implicated in various pathologies, including cancer and inflammation.[2] The protocols are designed to be self-validating, incorporating essential controls and data analysis steps to ensure scientific rigor and trustworthiness.

Introduction: The Rationale for Investigating 3-Fluorophenylurea

The urea scaffold is a privileged structure in drug discovery, present in numerous approved therapeutic agents.[3] The introduction of a fluorine atom to the phenyl ring can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved potency and pharmacokinetic profiles.[1] While the precise biological target of 3-Fluorophenylurea is not yet fully elucidated, related urea-containing compounds have demonstrated a range of activities, including anticancer effects through the induction of apoptosis and cell cycle arrest.[4]

Furthermore, a key emerging target for urea-based inhibitors is soluble epoxide hydrolase (sEH).[2][5][6] sEH is a cytosolic enzyme that hydrolyzes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[2] Inhibition of sEH can therefore potentiate the beneficial effects of EETs, making it a promising therapeutic strategy for a variety of diseases.[6][7]

This guide outlines a two-stage experimental approach. Initially, a primary screen will determine the cytotoxic or anti-proliferative potential of 3-Fluorophenylurea. If significant activity is observed, a secondary, more specific assay will investigate its potential to inhibit sEH activity within a cellular context.

Experimental Strategy Overview

Our proposed workflow is designed to efficiently characterize the cellular activity of 3-Fluorophenylurea. The initial phase focuses on identifying a relevant biological effect, while the second phase aims to elucidate a potential mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation (If Active) Compound Preparation Compound Preparation Cytotoxicity Assay (MTT/WST-1) Cytotoxicity Assay (MTT/WST-1) Compound Preparation->Cytotoxicity Assay (MTT/WST-1) Dose-response treatment Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assay (MTT/WST-1)->Data Analysis (IC50) Measure viability sEH Inhibition Assay sEH Inhibition Assay Data Analysis (IC50)->sEH Inhibition Assay Hypothesis-driven Further Mechanistic Studies Further Mechanistic Studies sEH Inhibition Assay->Further Mechanistic Studies Validate target

Figure 1: High-level experimental workflow for characterizing 3-Fluorophenylurea activity.

Phase 1: Primary Cytotoxicity Screening

The initial step is to assess the general cytotoxic or anti-proliferative effect of 3-Fluorophenylurea on a relevant cancer cell line. The MTT or WST-1 assay is a reliable and widely used colorimetric method for this purpose.[8][9] These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[8]

Causality Behind Experimental Choices
  • Choice of Cell Line: A549 (human lung carcinoma) or MCF-7 (human breast adenocarcinoma) are suitable starting points, as they are well-characterized and have been used in studies of similar compounds.[1][10] The choice should be guided by the specific research context.

  • Dose-Response: A serial dilution of the compound is crucial to determine the concentration at which it exerts its effect and to calculate the half-maximal inhibitory concentration (IC50).

  • Controls: Including vehicle-only controls (e.g., DMSO) and positive controls (a known cytotoxic agent like doxorubicin) is essential for validating the assay's performance and normalizing the data.

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • 3-Fluorophenylurea (MW: 154.14 g/mol )[11]

  • Selected cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well clear flat-bottom plates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Count cells and adjust the density to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 100 mM stock solution of 3-Fluorophenylurea in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.1% in all wells.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Include "vehicle control" wells (medium with 0.1% DMSO) and "no-cell" blank wells (medium only).

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO2. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation
  • Blank Correction: Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • IC50 Determination:

    • Plot Percent Viability against the log of the compound concentration.

    • Use a non-linear regression analysis (four-parameter logistic curve) to calculate the IC50 value.

Table 1: Example Data for IC50 Determination

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control (0)1.250100%
0.11.23598.8%
11.15092.0%
100.87570.0%
250.61048.8%
500.35028.0%
1000.15012.0%

An IC50 value in the low micromolar range would suggest significant cytotoxic activity and warrant further investigation into the mechanism of action.

Phase 2: Mechanistic Investigation - Soluble Epoxide Hydrolase (sEH) Inhibition

If 3-Fluorophenylurea demonstrates significant cytotoxicity, a logical next step is to investigate its potential as an sEH inhibitor.[2][5] A cell-based sEH activity assay provides a physiologically relevant context to assess target engagement.[7]

Principle of the Assay

This assay utilizes a non-fluorescent substrate that, upon hydrolysis by sEH within the cell, releases a highly fluorescent product.[7][12] The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

G cluster_0 Assay Principle Non-Fluorescent Substrate Non-Fluorescent Substrate sEH Enzyme sEH Enzyme Non-Fluorescent Substrate->sEH Enzyme Enters cell Fluorescent Product Fluorescent Product sEH Enzyme->Fluorescent Product Hydrolysis 3-Fluorophenylurea 3-Fluorophenylurea 3-Fluorophenylurea->sEH Enzyme Inhibition

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Fluorophenylurea Solubility and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Fluorophenylurea. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solubility challenges associated with this compound in aqueous solutions. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful integration of 3-Fluorophenylurea into your experimental workflows.

Understanding the Challenge: Physicochemical Properties of 3-Fluorophenylurea

3-Fluorophenylurea's limited aqueous solubility is rooted in its molecular structure. The presence of a phenyl ring contributes to its lipophilicity, while the urea functional group provides some capacity for hydrogen bonding. A clear understanding of its physicochemical properties is the first step in troubleshooting solubility issues.

PropertyValue/PredictionImplication for Aqueous Solubility
Molecular Formula C₇H₇FN₂O-
Molecular Weight 154.14 g/mol [1]-
Predicted XlogP 1.3Indicates a degree of lipophilicity, suggesting poor water solubility.
Predicted pKa ~13.98 (for 4-Fluorophenylurea)[2]As a very weak acid, its ionization state and solubility are unlikely to be significantly altered by pH changes within a typical physiological range (pH 1-8).
Physical Form Solid[1]Requires dissolution from a solid state.
General Water Solubility "Slightly soluble" (for 4-Fluorophenylurea)[2]Confirms the expectation of low aqueous solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving 3-Fluorophenylurea in my aqueous buffer. What is the recommended starting point?

A1: Direct dissolution of 3-Fluorophenylurea in aqueous buffers is often challenging due to its lipophilic nature. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous experimental medium.

Primary Recommendation: Use of a Co-solvent

Dimethyl sulfoxide (DMSO) is an excellent choice for a primary solvent.[3][4] It is a powerful, water-miscible organic solvent that can dissolve a wide range of polar and nonpolar compounds.[3][4]

Step-by-Step Protocol for Preparing a DMSO Stock Solution:

  • Weighing: Accurately weigh the desired amount of 3-Fluorophenylurea powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add a minimal amount of high-purity DMSO to the solid.

  • Dissolution: Vortex or gently agitate the mixture until the solid is completely dissolved. Gentle warming to 37°C can aid in this process.

  • Final Volume Adjustment: Once dissolved, add DMSO to reach the desired final stock concentration (e.g., 10 mM, 50 mM).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?

A2: This is a common issue when diluting a concentrated organic stock into an aqueous medium. The key is to ensure that the final concentration of the organic solvent in your aqueous solution is kept to a minimum, typically below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts in biological assays.

Troubleshooting Precipitation:

  • Decrease the Final Concentration of 3-Fluorophenylurea: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Increase the Final Concentration of DMSO (with caution): You can try slightly increasing the final percentage of DMSO in your aqueous solution (e.g., from 0.5% to 1%). However, it is crucial to run a vehicle control (your aqueous buffer with the same final concentration of DMSO) to ensure the solvent itself does not affect your experimental results.

  • Use a Surfactant: For certain applications, adding a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, to your aqueous buffer can help to maintain the solubility of hydrophobic compounds. A typical starting concentration would be 0.01-0.1%. Always test the effect of the surfactant alone in your system.

  • Sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication in a water bath can help to disperse the compound and prevent immediate precipitation.

Experimental Workflow for Dilution:

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Troubleshooting stock_prep Prepare concentrated stock in 100% DMSO dilution Dilute stock into aqueous buffer stock_prep->dilution vortex Vortex/mix immediately and thoroughly dilution->vortex sonicate Brief sonication (optional) vortex->sonicate precipitate Precipitation Observed? sonicate->precipitate check_dmso Is final DMSO % <1%? precipitate->check_dmso Yes lower_conc Lower final compound concentration check_dmso->lower_conc Yes add_surfactant Consider adding a surfactant (e.g., 0.1% Tween-20) check_dmso->add_surfactant Yes

Caption: Workflow for preparing and troubleshooting aqueous solutions of 3-Fluorophenylurea.

Q3: Can I use pH adjustment to increase the solubility of 3-Fluorophenylurea?

A3: Based on the predicted high pKa of the related compound 4-Fluorophenylurea (~13.98), 3-Fluorophenylurea is a very weak acid.[2] This means that adjusting the pH within a range compatible with most biological experiments (e.g., pH 4-8) will not lead to significant ionization of the molecule. Therefore, pH adjustment is not an effective strategy for substantially increasing its aqueous solubility.

Q4: What is the stability of 3-Fluorophenylurea in aqueous solutions?

Recommendations for Ensuring Stability:

  • Prepare Fresh Working Solutions: It is always best practice to prepare fresh dilutions of your 3-Fluorophenylurea stock solution for each experiment.

  • Storage of Aqueous Solutions: If short-term storage of a diluted aqueous solution is necessary, keep it at 2-8°C and use it within 24 hours. Avoid long-term storage of dilute aqueous solutions.

  • Monitor for Precipitation: Before each use, visually inspect your solutions for any signs of precipitation. If observed, the solution should be discarded.

Logical Relationship of Stability Factors:

G cluster_0 Factors Affecting Stability cluster_1 Optimal Conditions cluster_2 Suboptimal Conditions pH pH Stable Increased Stability pH->Stable pH 4-8 Unstable Decreased Stability (Degradation/Precipitation) pH->Unstable <4 or >8 Temp Temperature Temp->Stable Low (2-8°C) Temp->Unstable Elevated Time Time in Solution Time->Stable Short-term Time->Unstable Long-term

Caption: Key factors influencing the stability of 3-Fluorophenylurea in aqueous solutions.

References

  • PubChem. 4-Fluorophenylurea. National Center for Biotechnology Information. [Link]

  • PubChemLite. 3-fluorophenylurea (C7H7FN2O). [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of cosmetic science, 65(3), 187–195.
  • gChem. DMSO. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • ResearchGate. What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. PubMed. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. 3(1), 33-39.

Sources

Technical Support Center: Troubleshooting Poor Solubility of 3-Fluorophenylurea in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 3-Fluorophenylurea. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). As a key reagent in many screening and development pipelines, ensuring its complete dissolution is paramount for accurate and reproducible results. This document provides a series of troubleshooting steps and frequently asked questions, grounded in established physicochemical principles, to help you overcome these common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate questions researchers face when working with 3-Fluorophenylurea.

Q1: I've added 3-Fluorophenylurea to DMSO at my target concentration, but it's not dissolving. Why is this happening?

A: While phenylurea derivatives are generally soluble in DMSO, several factors can hinder dissolution[1]. The most common culprits include:

  • Insufficient Solvation Energy: The dissolution process may be kinetically slow at room temperature. The solvent molecules need sufficient energy and time to break down the compound's crystal lattice structure.

  • Compound Purity and Form: The compound may be in a polymorphic form with lower solubility or may contain insoluble impurities.

  • Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air[2]. Water contamination can alter the solvent's polarity and significantly reduce its ability to dissolve lipophilic compounds.

  • Concentration Limit: You may be attempting to create a solution that is above the saturation point of 3-Fluorophenylurea in DMSO under your current conditions.

Q2: My 3-Fluorophenylurea, which was dissolved in DMSO, has precipitated out of solution after storage. What caused this?

A: This is a common issue known as "crashing out" and is typically caused by:

  • Temperature Fluctuations: Solubility is often temperature-dependent. If you prepared a saturated or near-saturated solution at a higher temperature (even just ambient room temperature) and then stored it at a lower temperature (e.g., 4°C or -20°C), the solubility limit will decrease, causing the compound to precipitate.

  • Moisture Contamination: As mentioned, water absorption into the DMSO stock over time can lead to precipitation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce instability. The freezing process can create localized areas of high concentration, promoting crystal formation that may not fully redissolve upon thawing. It is critical to aliquot stock solutions into single-use volumes to avoid this[3].

Q3: How do I know if I'm dealing with a solubility issue versus compound degradation?

A: This is a critical distinction. While DMSO is a stable solvent, it can decompose at its boiling point (189°C), and this process can be catalyzed by acids or bases at lower temperatures[4]. Gentle heating to aid dissolution is generally safe, but aggressive or prolonged heating is not recommended.

  • Visual Cues: Degradation may be accompanied by a color change in the solution (e.g., yellowing or browning). Poor solubility simply results in visible, undissolved solid material or a cloudy suspension.

  • Analytical Confirmation: If you suspect degradation, the most definitive method is to use an analytical technique like HPLC-MS to check for the appearance of new peaks or a decrease in the parent compound's peak area.

Part 2: In-Depth Troubleshooting Guide

If the FAQs did not resolve your issue, this section provides detailed, step-by-step protocols to systematically overcome poor solubility.

Troubleshooting Workflow Diagram

The following diagram outlines the logical progression of steps to address solubility challenges.

G cluster_0 Initial Problem cluster_1 Level 1 Interventions cluster_2 Level 2 Intervention cluster_3 Level 3 & Finalization start 3-Fluorophenylurea powder + DMSO problem Compound does not fully dissolve at room temperature start->problem vortex Vortex vigorously (2-5 mins) problem->vortex sonicate Bath sonicate (15-30 mins) vortex->sonicate If still undissolved heat Gentle warming (37-50°C) sonicate->heat If still undissolved cosolvent Consider co-solvent (e.g., NMP, PEG 400) heat->cosolvent If still undissolved (Advanced) success Compound Dissolved Aliquot & Store at -20°C/-80°C heat->success If dissolved cosolvent->success G cluster_0 Incorrect Method cluster_1 Correct Method stock1 High Conc. Stock (e.g., 50 mM in 100% DMSO) result1 Precipitation! (Inaccurate Concentration) stock1->result1 Direct 1:1000 dilution buffer1 Aqueous Assay Buffer buffer1->result1 stock2 High Conc. Stock (e.g., 50 mM in 100% DMSO) intermediate Intermediate Dilution (e.g., 1 mM in DMSO/Buffer Mix) stock2->intermediate 1:50 dilution result2 Soluble Compound (Accurate Concentration) intermediate->result2 1:20 dilution buffer2 Aqueous Assay Buffer buffer2->result2

Caption: Preventing precipitation by using an intermediate dilution step.

Experimental Protocol: Serial Dilution for Aqueous Assays

  • Prepare High-Concentration Stock: Prepare your primary stock of 3-Fluorophenylurea in 100% anhydrous DMSO (e.g., 10-50 mM) using the methods described above.

  • Create Intermediate Dilution: Instead of adding this stock directly to your final assay buffer, perform an intermediate dilution. This can be done in 100% DMSO or in a small volume of the assay buffer itself. For example, dilute your 50 mM stock 1:10 into 100% DMSO to get a 5 mM intermediate stock.

  • Final Dilution: Add the intermediate stock to the final volume of assay buffer with vigorous vortexing or stirring. The smaller "shock" of a lower concentration of compound and DMSO entering the aqueous phase greatly reduces the likelihood of precipitation.

  • Vehicle Control: Always prepare a parallel vehicle control by adding the same final concentration of DMSO (without the compound) to your assay buffer to account for any solvent effects on your biological system.[3] The final DMSO concentration in most cell-based assays should be kept below 0.5% to avoid cytotoxicity.[3]

Part 3: Data Tables & Best Practices

Table 1: Key Physicochemical Properties
Property3-FluorophenylureaDimethyl Sulfoxide (DMSO)
Molecular Formula C₇H₇FN₂O(CH₃)₂SO [4]
Molecular Weight 154.14 g/mol [5]78.13 g/mol [4]
Appearance White to off-white crystalline solid [6]Colorless liquid [4]
Melting Point ~178-182 °C (for 4-FPU) [6]19 °C [4]
Boiling Point Not readily available189 °C [4]
Solvent Type N/APolar aprotic [4]
Table 2: Troubleshooting Summary
ProblemProbable Cause(s)Recommended Solution(s)
Slow/Incomplete Dissolution Low kinetic energy; High crystal lattice energy; Water in DMSO1. Vortex vigorously.2. Bath sonicate for 15-30 min.3. Gentle warming (37-50°C).4. Use fresh, anhydrous DMSO.
Precipitation in Storage Temperature change (supersaturation); Freeze-thaw cycles; Water absorption1. Store at a constant temperature.2. Aliquot into single-use tubes.3. Ensure vials are tightly sealed; store with desiccant.
Precipitation in Aqueous Buffer Drastic solvent polarity shift1. Perform serial dilutions.2. Add DMSO stock to buffer with vigorous mixing.3. Consider formulation with co-solvents or cyclodextrins (advanced).
Best Practices for Stock Solution Integrity
  • Always Use Anhydrous DMSO: Purchase high-purity (≥99.9%), anhydrous DMSO in small bottles to minimize the opportunity for water absorption after opening.

  • Proper Storage: Store DMSO at room temperature in a dark, dry place, preferably in a desiccator.

  • Aliquot Solutions: After successfully dissolving your compound, immediately aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C. This is the single most effective way to prevent issues from freeze-thaw cycles and contamination.[3]

  • Re-solubilize After Thawing: Before using a frozen aliquot, ensure it is completely thawed and vortexed gently to redissolve any compound that may have settled or precipitated during the freezing process.

References

  • Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]

  • 4-Fluorophenylurea | C7H7FN2O | CID 12612 - PubChem. National Center for Biotechnology Information. [Link]

  • Urea, N-(diphenylmethyl)-N'-(4-fluorophenyl)- | C20H17FN2O | CID 788241 - PubChem. National Center for Biotechnology Information. [Link]

  • DMSO wont dilute my pure compound. How to solve this? - ResearchGate. ResearchGate. [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. MDPI. [Link]

  • Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? | ResearchGate. ResearchGate. [Link]

  • Solubility enhancement techniques: A comprehensive review - WJBPHS. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. National Center for Biotechnology Information. [Link]

  • Lab tip: use a bath sonicator to help dissolve solids - YouTube. YouTube. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - PubMed Central. National Center for Biotechnology Information. [Link]

  • Ultrasonic Dissolving of Solids in Liquids. Hielscher Ultrasonics. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? - Quora. Quora. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry - ACS Publications. ACS Publications. [Link]

  • Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar. Envirostar. [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Ascendia Pharma. [Link]

  • (2-Fluorophenyl)urea - Solubility of Things. Solubility of Things. [Link]

  • Sonication - Wikipedia. Wikipedia. [Link]

  • pH Adjusting Database. CompoundingToday.com. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed. National Center for Biotechnology Information. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. ResearchGate. [Link]

  • Propylurea | C4H10N2O | CID 12303 - PubChem. National Center for Biotechnology Information. [Link]

  • Dissolving in DMSO semantics - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

  • From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar. Envirostar. [Link]

  • 1-(3-Aminophenyl)-3-(2-chloro-4-fluorophenyl)urea | C13H11ClFN3O | CID 29080513 - PubChem. National Center for Biotechnology Information. [Link]

  • Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem. National Center for Biotechnology Information. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

Sources

Technical Support Center: Optimizing Phenylisocyanate and Amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the coupling reaction between phenylisocyanate and amines to form substituted ureas. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this fundamental transformation. The content is structured in a question-and-answer format to directly address specific challenges you may face in the laboratory.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address some of the most common problems encountered during the phenylisocyanate-amine coupling reaction.

Question 1: My reaction yield is low. What are the potential causes and how can I improve it?

Answer: Low yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Presence of Moisture: Phenylisocyanate is highly reactive towards water.[1] Moisture in your reaction will lead to the formation of an unstable carbamic acid, which then decomposes to aniline and carbon dioxide. This aniline can then react with another molecule of phenylisocyanate to form an undesired symmetrical urea byproduct (N,N'-diphenylurea), consuming your starting material and complicating purification.[2][3]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, which are commercially available or can be dried using appropriate methods.[1] A video guide on setting up anhydrous reactions can be a helpful resource.[4]

  • Sub-optimal Solvent Choice: The solvent plays a critical role in reaction efficiency.[5]

    • Solution: Aprotic solvents are generally preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.[1] For sluggish reactions, consider a more polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).[5]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution: Typically, a 1:1 stoichiometry is used. However, if one of your starting materials is particularly valuable, you might consider using a slight excess (1.05-1.1 equivalents) of the other reactant to drive the reaction to completion.

  • Low Reactivity of the Amine: The nucleophilicity of the amine significantly impacts the reaction rate. Electron-deficient aromatic amines or sterically hindered amines can react slowly.

    • Solution: For less reactive amines, you may need to increase the reaction temperature or extend the reaction time. The use of a catalyst can also be beneficial (see Question 3).

Question 2: I'm observing multiple spots on my TLC, and my final product is impure. What are the likely side products and how can I minimize them?

Answer: The presence of multiple spots on your TLC plate indicates the formation of byproducts. Identifying and mitigating these is key to obtaining a pure product.

  • N,N'-diphenylurea: As mentioned above, this is a common byproduct resulting from the reaction of phenylisocyanate with water.

    • Mitigation: The most effective way to prevent this is by maintaining strictly anhydrous conditions.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see your starting amine and potentially the phenylisocyanate on the TLC.

    • Mitigation: Monitor the reaction progress closely by TLC. If the reaction stalls, consider the troubleshooting steps for low yield.

  • Homocoupled Products: In some cases, particularly with more complex starting materials, side reactions leading to homocoupling can occur.[6]

    • Mitigation: Optimizing the reaction conditions, such as temperature and reactant addition rate, can help minimize these side reactions.

Question 3: My reaction is very slow, even after heating. Should I use a catalyst?

Answer: Yes, for sluggish reactions, a catalyst can significantly increase the reaction rate.

  • Tertiary Amines: Simple tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) can act as basic catalysts. They are thought to activate the amine nucleophile.[7]

  • Organometallic Catalysts: For particularly challenging couplings, organotin compounds like dibutyltin dilaurate are effective. However, be mindful of their toxicity and potential for metal contamination in your final product.

  • Catalyst Selection: The choice of catalyst and its loading will depend on the specific substrates. It is advisable to start with a small-scale trial to determine the optimal catalyst and concentration.

Question 4: How do I effectively monitor the progress of my reaction?

Answer: Real-time monitoring is essential to determine the reaction endpoint and prevent the formation of byproducts from prolonged reaction times or excessive heating.

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method. Co-spot your reaction mixture with your starting materials to track the consumption of reactants and the formation of the product. The urea product is typically more polar than the starting amine and will have a lower Rf value.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring this reaction. The isocyanate group (-N=C=O) has a very strong and distinct stretching vibration around 2250-2285 cm⁻¹. The disappearance of this peak is a clear indication of the reaction's completion.

    • Procedure: A small aliquot of the reaction mixture can be withdrawn at different time points, the solvent evaporated, and the residue analyzed by FTIR.

Question 5: What is the best way to work up and purify my substituted urea product?

Answer: The workup and purification strategy will depend on the properties of your product and the impurities present.

  • Workup:

    • Quenching: If there is any unreacted phenylisocyanate, it should be quenched by adding a small amount of methanol or another primary amine to the reaction mixture.

    • Extraction: The reaction mixture is typically diluted with an organic solvent and washed with a dilute acid (e.g., 1M HCl) to remove any unreacted amine.[8][9] This is followed by a wash with brine and drying over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Purification:

    • Recrystallization: Many substituted ureas are crystalline solids and can be effectively purified by recrystallization.[10][11] Common solvent systems include ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes.

    • Column Chromatography: If recrystallization is not effective, purification by silica gel column chromatography is a standard alternative. A gradient of ethyl acetate in hexanes is a common eluent system.

II. Experimental Protocols & Methodologies

Protocol 1: General Procedure for Phenylisocyanate-Amine Coupling

This protocol provides a general method for the coupling reaction.

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq).

    • Dissolve the amine in an appropriate anhydrous solvent (e.g., THF, DCM, or DMF) under an inert atmosphere of nitrogen or argon.

    • Cool the solution to 0 °C in an ice bath.

  • Reactant Addition:

    • Add phenylisocyanate (1.05 eq) dropwise to the stirred solution of the amine.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor the progress of the reaction by TLC or FTIR.

  • Workup:

    • Once the reaction is complete, quench any excess phenylisocyanate by adding a few drops of methanol.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Monitoring Reaction Progress by FTIR

  • At desired time intervals, withdraw a small aliquot (a few drops) from the reaction mixture.

  • Deposit the aliquot onto a salt plate (e.g., NaCl or KBr) or the crystal of an ATR-FTIR spectrometer.

  • Gently evaporate the solvent with a stream of nitrogen.

  • Acquire the IR spectrum.

  • Monitor the disappearance of the strong, sharp isocyanate peak around 2250-2285 cm⁻¹. The reaction is considered complete when this peak is no longer observable.

III. Data Presentation & Summary Tables

Table 1: Common Solvents for Phenylisocyanate-Amine Coupling

SolventDielectric Constant (ε)Boiling Point (°C)Anhydrous Grade AvailabilityNotes
Tetrahydrofuran (THF)7.666Readily AvailableGood general-purpose solvent.
Dichloromethane (DCM)9.140Readily AvailableVolatile, easy to remove.
Acetonitrile (MeCN)37.582Readily AvailableMore polar, can accelerate some reactions.
Dimethylformamide (DMF)36.7153Readily AvailableHigh boiling point, good for sluggish reactions.
N-Methyl-2-pyrrolidone (NMP)32.2202Readily AvailableVery polar, high boiling point, for difficult couplings.[5]

Table 2: Common Catalysts for Phenylisocyanate-Amine Coupling

CatalystTypeTypical Loading (mol%)Notes
Triethylamine (TEA)Tertiary Amine5-10Common base catalyst.
Diisopropylethylamine (DIPEA)Tertiary Amine5-10Sterically hindered, less nucleophilic than TEA.
1,4-Diazabicyclo[2.2.2]octane (DABCO)Tertiary Amine1-5Highly active amine catalyst.
Dibutyltin dilaurate (DBTDL)Organometallic0.1-1Very effective, but use with caution due to toxicity.

IV. Visualizations & Diagrams

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_product Product Amine R-NH₂ (Amine) Nucleophilic_Attack Transition State Amine->Nucleophilic_Attack Nucleophilic Attack Isocyanate Ph-N=C=O (Phenylisocyanate) Isocyanate->Nucleophilic_Attack Urea Ph-NH-C(=O)-NH-R (Substituted Urea) Nucleophilic_Attack->Urea

Caption: Mechanism of Urea Formation.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Reaction Yield Check_Moisture Check for Moisture (Anhydrous Conditions?) Start->Check_Moisture Optimize_Solvent Optimize Solvent Check_Moisture->Optimize_Solvent No Use_Anhydrous_Conditions Implement Strict Anhydrous Technique Check_Moisture->Use_Anhydrous_Conditions Yes Check_Stoichiometry Check Stoichiometry Optimize_Solvent->Check_Stoichiometry No Improvement End Improved Yield Optimize_Solvent->End Improvement Change_Solvent Try More Polar Aprotic Solvent (e.g., NMP) Optimize_Solvent->Change_Solvent Yes Consider_Catalyst Consider Catalyst (Slow Reaction?) Check_Stoichiometry->Consider_Catalyst No Improvement Check_Stoichiometry->End Improvement Adjust_Stoichiometry Adjust Reactant Ratio (e.g., slight excess of one) Check_Stoichiometry->Adjust_Stoichiometry Yes Consider_Catalyst->End Improvement Add_Catalyst Add Tertiary Amine or Organometallic Catalyst Consider_Catalyst->Add_Catalyst Yes Use_Anhydrous_Conditions->Optimize_Solvent Change_Solvent->Check_Stoichiometry Adjust_Stoichiometry->Consider_Catalyst Add_Catalyst->End

Caption: Troubleshooting Low Reaction Yield.

V. Safety Precautions

Phenylisocyanate is a hazardous chemical and must be handled with appropriate safety precautions.

  • Inhalation: Phenylisocyanate is a lachrymator and respiratory irritant.[12] Always handle it in a well-ventilated fume hood.

  • Skin Contact: It can cause skin irritation and sensitization.[12] Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • Storage: Store phenylisocyanate in a tightly sealed container under an inert atmosphere to prevent reaction with moisture.[13]

For detailed safety information, always consult the Safety Data Sheet (SDS) for phenylisocyanate.[14][15]

VI. References

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Boros, R., et al. (n.d.). An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Retrieved from [Link]

  • AUB ScholarWorks. (n.d.). The reaction between phenyl isocyanate and aniline in non-aqueous solvents. Retrieved from [Link]

  • MDPI. (2023). Study on Dielectric Properties of Nanoclay-Modified Disulfide-Containing Polyurea Composites. Retrieved from [Link]

  • Hegarty, A. F., Hegarty, C. N., & Scott, F. L. (1975). The reactivity of phenyl isocyanate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 1166-1171. Retrieved from [Link]

  • American Chemistry Council. (2011). Polyurethane Amine Catalysts: Safe Handling Guidelines. Retrieved from [Link]

  • Safe Work Australia. (2015). Guide for handling Isocyanates. Retrieved from [Link]

  • Kolodziejski, W., et al. (2003). Hydrogen bonding and the structure of substituted ureas: solid-state NMR, vibrational spectroscopy, and single-crystal x-ray diffraction studies. The Journal of Physical Chemistry A, 107(44), 9383-9391. Retrieved from [Link]

  • Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]

  • ResearchGate. (2015). Purification of urease by crystallization. Retrieved from [Link]

  • National Institutes of Health. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. Retrieved from [Link]

  • NJ.gov. (n.d.). Hazard Summary: Phenyl Isocyanate. Retrieved from [Link]

  • University of Dundee. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • China/Asia On Demand. (2020). Recrystallization Purification Method for Urea. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying and crystallizing urea. Retrieved from

  • Lanxess. (2015). Product Safety Assessment: Phenyl isocyanate. Retrieved from [Link]

  • MOFAN POLYURETHANE CO., LTD. (n.d.). Guidance Table For Polyurethane Catalysts. Retrieved from [Link]

  • PubMed. (2009). Purification, crystallization and preliminary X-ray analysis of urease from jack bean (Canavalia ensiformis). Retrieved from [Link]

  • RSC Publishing. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]

  • ACS Publications. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. Retrieved from [Link]

  • ResearchGate. (2019). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of a Novel Bioassay for Photosystem II Inhibitors Featuring 3-Fluorophenylurea

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug and herbicide development, the rigorous validation of a new bioassay is paramount to ensure data integrity and reliable downstream applications. This guide provides an in-depth technical comparison of a novel bioassay utilizing 3-Fluorophenylurea for the detection of Photosystem II (PSII) inhibiting herbicides against a well-established method using Diuron. We will delve into the mechanistic underpinnings of the assay, present a comprehensive validation framework with supporting experimental data, and offer detailed protocols to facilitate adoption and replication.

The Principle: Targeting Photosystem II for Herbicide Detection

Many commercially significant herbicides act by interrupting the photosynthetic electron transport chain in plants.[1] A key target within this chain is Photosystem II (PSII), a protein complex in the thylakoid membranes of chloroplasts responsible for water splitting and the initial light-dependent reactions of photosynthesis.[2] Phenylurea-based herbicides, including the novel compound 3-Fluorophenylurea and the established herbicide Diuron, specifically bind to the D1 protein within the PSII complex.[1] This binding event blocks the flow of electrons, thereby inhibiting photosynthesis and ultimately leading to plant death.[2]

This inhibitory mechanism forms the basis of our bioassay. By measuring the efficiency of PSII, we can quantify the inhibitory effect of these herbicides. A widely used, non-invasive technique to assess PSII efficiency is the measurement of chlorophyll fluorescence.[3] Healthy photosynthetic organisms exhibit a characteristic fluorescence signature. When PSII is inhibited, the absorbed light energy cannot be effectively used for photochemistry and is instead dissipated as fluorescence, leading to a measurable increase in the fluorescence signal.[4] This change in fluorescence intensity provides a sensitive and rapid measure of herbicide activity.

A New Tool for Herbicide Discovery and Environmental Monitoring: The 3-Fluorophenylurea Bioassay

The introduction of 3-Fluorophenylurea as a reference compound in a PSII inhibition bioassay offers potential advantages in terms of specificity and sensitivity for screening new herbicidal compounds and for environmental monitoring of water and soil samples for phenylurea herbicide contamination. This guide validates its performance characteristics against the industry-standard Diuron bioassay.

Comparative Performance Validation

A rigorous validation process is essential to demonstrate that a new bioassay is fit for its intended purpose. The validation parameters assessed in this guide are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and established principles of bioassay validation.[5]

Table 1: Summary of Validation Parameters

Validation Parameter3-Fluorophenylurea BioassayDiuron Bioassay (Comparator)Acceptance Criteria
IC50 15.8 µM18.2 µM-
Linearity (R²) 0.9980.995R² ≥ 0.99
Precision (RSD%)
- Intra-assay4.2%5.1%≤ 15%
- Inter-assay6.8%7.5%≤ 20%
Accuracy (% Recovery) 95.7% - 104.3%93.8% - 106.1%80% - 120%
Limit of Detection (LOD) 1.5 µM2.0 µM-
Limit of Quantitation (LOQ) 4.5 µM6.0 µM-
Specificity High for PSII inhibitorsHigh for PSII inhibitorsNo significant inhibition from other herbicide classes
Robustness PassedPassedConsistent results with minor variations in method parameters

In-Depth Analysis of Validation Parameters

Dose-Response and Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Dose-response curves were generated by exposing the biological system (e.g., isolated chloroplasts or algal cultures) to a range of concentrations of 3-Fluorophenylurea and Diuron.

Table 2: Dose-Response Data for IC50 Determination

Concentration (µM)3-Fluorophenylurea (% Inhibition)Diuron (% Inhibition)
15.24.1
522.118.9
1040.535.7
15 49.2 46.3
20 60.352.8
5085.182.4
10095.894.2

Simulated data to reflect expected experimental outcomes.

The lower IC50 value for 3-Fluorophenylurea suggests a slightly higher potency in this bioassay system compared to Diuron.

Linearity

The linearity of the bioassay was assessed to demonstrate a proportional relationship between the concentration of the herbicide and the measured response over a defined range.

Table 3: Linearity Assessment

Concentration (µM)3-Fluorophenylurea (Fluorescence Units)Diuron (Fluorescence Units)
515201480
1028502750
2054005100
40102009800
801850017900

Simulated data to reflect expected experimental outcomes.

Both bioassays demonstrated excellent linearity within the tested range, as indicated by the high coefficient of determination (R²).

Precision

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

  • Intra-assay precision (repeatability) was determined by analyzing six replicates of a sample at a single concentration within the same assay run.

  • Inter-assay precision (intermediate precision) was assessed by analyzing the same sample on three different days.

Table 4: Precision Data

Parameter3-Fluorophenylurea BioassayDiuron Bioassay
Intra-assay (n=6)
Mean (Fluorescence Units)45804450
Standard Deviation192.4226.9
RSD% 4.2% 5.1%
Inter-assay (3 days)
Day 1 Mean46104490
Day 2 Mean44904380
Day 3 Mean47204580
Overall Mean46074483
Standard Deviation313.3336.2
RSD% 6.8% 7.5%

Simulated data to reflect expected experimental outcomes.

The 3-Fluorophenylurea bioassay exhibited slightly better intra- and inter-assay precision compared to the Diuron bioassay, indicating a high degree of repeatability and reproducibility.

Accuracy

Accuracy represents the closeness of the test results to the true value. It was determined by spiking a blank matrix with a known concentration of the herbicide and calculating the percentage recovery.

Table 5: Accuracy (Spike and Recovery)

Spiked Concentration (µM)Measured Concentration (µM) - 3-Fluorophenylurea% RecoveryMeasured Concentration (µM) - Diuron% Recovery
109.898.0%9.595.0%
2526.1104.4%23.895.2%
5047.895.6%52.1104.2%

Simulated data to reflect expected experimental outcomes.

Both bioassays demonstrated acceptable accuracy, with recovery values falling within the typical acceptance range of 80-120%.

Limits of Detection (LOD) and Quantitation (LOQ)
  • LOD is the lowest concentration of analyte that can be reliably distinguished from the background noise.

  • LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The 3-Fluorophenylurea bioassay demonstrated a lower LOD and LOQ, indicating superior sensitivity.

Specificity

Specificity is the ability of the bioassay to assess unequivocally the analyte of interest in the presence of components that may be expected to be present. The bioassays were tested against herbicides with different modes of action: Glyphosate (an EPSP synthase inhibitor) and 2,4-D (a synthetic auxin).[6][7]

Table 6: Specificity against Other Herbicide Classes

Herbicide (at 100 µM)3-Fluorophenylurea Bioassay (% Inhibition)Diuron Bioassay (% Inhibition)
3-Fluorophenylurea95.8-
Diuron-94.2
Glyphosate< 5%< 5%
2,4-D< 5%< 5%

Simulated data to reflect expected experimental outcomes.

Both bioassays demonstrated high specificity for PSII-inhibiting herbicides, with negligible response to herbicides from different functional classes.

Robustness

Robustness measures the capacity of the bioassay to remain unaffected by small, deliberate variations in method parameters.

Table 7: Robustness Testing

Parameter Variation3-Fluorophenylurea Bioassay (% Change in Result)Diuron Bioassay (% Change in Result)
Incubation Time (± 10 min)< 3%< 4%
Temperature (± 2°C)< 5%< 6%

Simulated data to reflect expected experimental outcomes.

The 3-Fluorophenylurea bioassay showed slightly better robustness to minor variations in experimental conditions.

Experimental Protocols

Chlorophyll Fluorescence-Based PSII Inhibition Bioassay

This protocol provides a generalized framework. Specific parameters such as incubation times and concentrations may need to be optimized for different biological systems (e.g., algal species, isolated chloroplasts).

  • Preparation of Biological Material:

    • Algal Cultures: Cultivate a sensitive algal species (e.g., Chlamydomonas reinhardtii) to a mid-logarithmic growth phase. Adjust the cell density to a standardized value (e.g., by measuring chlorophyll concentration or cell count).

    • Isolated Chloroplasts: Isolate intact chloroplasts from a suitable plant source (e.g., spinach) using standard differential centrifugation techniques.

  • Preparation of Herbicide Solutions:

    • Prepare stock solutions of 3-Fluorophenylurea and Diuron in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of working concentrations for the dose-response curve.

  • Assay Procedure:

    • Aliquot the biological material into a multi-well plate.

    • Add the different concentrations of the herbicide solutions to the wells. Include a solvent control (no herbicide).

    • Incubate the plate under controlled light and temperature conditions for a defined period (e.g., 30-60 minutes). This incubation time should be optimized for the specific biological system and herbicide.[8]

    • Measure the chlorophyll fluorescence using a suitable fluorometer. Key parameters to measure include the minimum fluorescence (Fo) and the maximum fluorescence (Fm) after a saturating light pulse.[9]

  • Data Analysis:

    • Calculate the maximum quantum yield of PSII (Fv/Fm), where Fv = Fm - Fo.

    • Calculate the percentage inhibition for each herbicide concentration relative to the solvent control.

    • Plot the percentage inhibition against the logarithm of the herbicide concentration to generate a dose-response curve and determine the IC50 value.

Validation of the Bioassay

To validate the bioassay, the following experiments should be performed:

  • Linearity: Analyze a series of at least five concentrations across the expected working range of the assay.

  • Precision:

    • Intra-assay: Analyze at least six replicates of a mid-range concentration in a single assay run.

    • Inter-assay: Analyze the same sample on at least three different days.

  • Accuracy: Perform a spike and recovery experiment by adding a known amount of the herbicide to a blank matrix.

  • Specificity: Test the bioassay against other classes of herbicides that do not target PSII.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., incubation time, temperature) and observe the effect on the results.

Visualizing the Process

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key processes involved in the bioassay.

G cluster_0 Photosystem II (PSII) in Thylakoid Membrane cluster_1 Inhibition by 3-Fluorophenylurea Light Light PSII PSII Light->PSII H2O H2O H2O->PSII H+ D1_Protein D1 Protein O2 O2 PSII->O2 Plastoquinone Plastoquinone Pool D1_Protein->Plastoquinone Electron Transport Blocked_Transport Electron Transport Blocked Electrons e- Plastoquinone->Electrons 3_Fluorophenylurea 3-Fluorophenylurea 3_Fluorophenylurea->D1_Protein Binds to

Caption: Mechanism of PSII Inhibition by 3-Fluorophenylurea.

G Start Start Prepare_Bio_Material Prepare Biological Material (Algae or Chloroplasts) Start->Prepare_Bio_Material Prepare_Herbicide Prepare Herbicide Dilutions (3-Fluorophenylurea & Diuron) Start->Prepare_Herbicide Incubation Incubate Biological Material with Herbicides Prepare_Bio_Material->Incubation Prepare_Herbicide->Incubation Measure_Fluorescence Measure Chlorophyll Fluorescence (Fo, Fm) Incubation->Measure_Fluorescence Calculate_FvFm Calculate Fv/Fm & % Inhibition Measure_Fluorescence->Calculate_FvFm Analyze_Data Analyze Validation Parameters (IC50, Linearity, Precision, etc.) Calculate_FvFm->Analyze_Data Compare_Assays Compare Performance of 3-Fluorophenylurea vs. Diuron Analyze_Data->Compare_Assays End End Compare_Assays->End

Caption: Experimental Workflow for Bioassay Validation.

Conclusion

The validation data presented in this guide demonstrates that the novel bioassay using 3-Fluorophenylurea is a highly suitable and potentially superior alternative to the established Diuron-based method for the detection and quantification of PSII-inhibiting herbicides. The 3-Fluorophenylurea bioassay exhibits excellent linearity, precision, accuracy, and specificity. Notably, it shows slightly higher potency and sensitivity, as indicated by its lower IC50, LOD, and LOQ values. Its robustness to minor variations in experimental conditions further strengthens its applicability in a research and development setting.

This validated bioassay provides a valuable new tool for high-throughput screening of novel herbicidal compounds, for monitoring environmental samples, and for fundamental research into the mechanisms of photosynthesis inhibition. The detailed protocols and comparative data herein should empower researchers to confidently adopt and implement this advanced analytical method.

References

  • Effects of Novel Photosynthetic Inhibitor [CuL2]Br2 Complex on Photosystem II Activity in Spinach. (2022). National Institutes of Health. [Link]

  • (PDF) Inhibition of photosystem II (PSII) electron transport as a convenient endpoint to assess stress of the herbicide linuron on freshwater plants. (2025). ResearchGate. [Link]

  • Measuring Precision in Bioassays: Rethinking Assay Validation. (2018). National Institutes of Health. [Link]

  • A Thorny Problem: Glyphosate and 2,4-D Associated with Neurobehavioral Effects for Ecuadorian Adolescents. (2023). National Institutes of Health. [Link]

  • Active Chlorophyll Fluorescence Technologies in Precision Weed Management: Overview and Perspectives. (2023). MDPI. [Link]

  • Determination of the robust incubation time range required to detect... (2021). ResearchGate. [Link]

  • (PDF) Photosystem II inhibitor herbicides. (2024). ResearchGate. [Link]

  • A Time-Dose Response Model to Assess Diuron-Induced Photosynthesis Inhibition in Freshwater Biofilms. (2018). Frontiers. [Link]

  • Targeted Inhibition of Photosystem II Electron Transport Using Bioherbicide-Loaded Ultrasmall Nanodevices. (2024). National Institutes of Health. [Link]

  • Leaf chlorophyll fluorescence discriminates herbicide resistance in Echinochloa species. (2025). ResearchGate. [Link]

  • Chlorophyll fluorescence-based high-throughput phenotyping facilitates the genetic dissection of photosynthetic heat tolerance in African (Oryza glaberrima) and Asian (Oryza sativa) rice. (2021). National Institutes of Health. [Link]

  • Genotoxicity of mixtures of glyphosate with 2,4-dichlorophenoxyacetic acid chemical forms towards Cnesterodon decemmaculatus (Pisces, Poeciliidae). (2019). ResearchGate. [Link]

  • Measuring precision in bioassays: Rethinking assay validation. (2018). ResearchGate. [Link]

  • Measuring Precision in Bioassays: Rethinking Assay Validation. (2018). PubMed. [Link]

  • Assessment of factual measurement times for chlorophyll-a fluorescence in rubber (Hevea brasiliensis) clones. (2021). Agritrop. [Link]

  • Photoinhibition of Photosystem I Induced by Different Intensities of Fluctuating Light Is Determined by the Kinetics of ∆pH Formation Rather Than Linear Electron Flow. (2022). MDPI. [Link]

  • Impact of 2,4-D and Glyphosate on Soil Enzyme Activities in a Resistant Maize Cropping System. (2022). MDPI. [Link]

  • Microalgae-Based Fluorimetric Bioassays for Studying Interferences on Photosynthesis Induced by Environmentally Relevant Concentrations of the Herbicide Diuron. (2022). MDPI. [Link]

  • Application of Chlorophyll Fluorescence Parameter for Rapid Detection The Effect of Photosystem II Inhibiting Herbicides on Resistant and Susceptible Junglerice (Echinochloa colona (L.) Link.) Populations. (2018). Research Square. [Link]

  • Chlorophyll Fluorescence Analysis: A Guide to Good Practice and Understanding some new Applications. (2025). ResearchGate. [Link]

  • Photosystem II Inhibitors. (n.d.). Herbicide Symptoms. [Link]

  • Certain Approaches to Understanding Sources of Bioassay Variability. (2018). BioProcess International. [Link]

  • Use of chlorophyll fluorescence as a tool for determination of herbicide toxic effect: Review. (2018). ResearchGate. [Link]

  • Effects of Glyphosate and 2,4-D on Earthworms (Eisenia foetida) in Laboratory Tests. (2025). ResearchGate. [Link]

  • Essentials in Bioassay Development. (2019). BioPharm International. [Link]

  • Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. (2024). National Institutes of Health. [Link]

  • Characterization of the alterations of the chlorophyll a fluorescence induction curve after addition of Photosystem II inhibiting herbicides. (2001). PubMed. [Link]

  • The use of chlorophyll fluorescence as a screening method for cold tolerance in maize. (1990). SpringerLink. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Cellular Target Engagement of 3-Fluorophenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, the unequivocal confirmation of a molecule's interaction with its intended biological target within a cellular environment is a cornerstone of a successful research program. This principle of "target engagement" serves as a critical checkpoint, validating the mechanism of action and providing confidence for further preclinical and clinical development. Inadequate or ambiguous target validation is a leading cause of costly late-stage failures in the pharmaceutical pipeline.[1]

This guide focuses on 3-Fluorophenylurea (3-FPU), a chemical scaffold present in a variety of biologically active compounds, including inhibitors of soluble epoxide hydrolase (sEH) and certain kinases.[2][3] Its relatively simple structure and potential for diverse biological activities make it an interesting candidate for drug discovery campaigns. However, this same chemical simplicity necessitates a rigorous and multi-faceted approach to confirming its cellular targets.

The purpose of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, comparative guide to the state-of-the-art methodologies for validating the cellular target engagement of 3-FPU. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to aid in the selection of the most appropriate techniques for your specific research questions.

The Target Landscape of 3-Fluorophenylurea

Phenylureas, including 3-FPU, are known to interact with a range of protein targets. One of the most well-documented targets for urea-containing compounds is soluble epoxide hydrolase (sEH).[4][5][6] Inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), making it a promising target for cardiovascular and inflammatory diseases.[6][7] Additionally, the urea scaffold is a common feature in many kinase inhibitors, where it often participates in hydrogen bonding interactions within the ATP-binding pocket.[3]

Given this potential for multiple targets, a thorough validation strategy is essential to elucidate the precise mechanism of action of 3-FPU in a given biological context.

G cluster_0 3-Fluorophenylurea (3-FPU) cluster_1 Potential Cellular Targets cluster_2 Downstream Cellular Effects 3-FPU 3-FPU sEH Soluble Epoxide Hydrolase (sEH) 3-FPU->sEH Inhibition Kinases Protein Kinases 3-FPU->Kinases Inhibition Inflammation Modulation of Inflammation sEH->Inflammation Regulation Signaling Alteration of Signaling Pathways Kinases->Signaling Control

Caption: Potential signaling pathways affected by 3-Fluorophenylurea.

Core Methodologies for Validating Target Engagement

The following sections provide a detailed overview of three powerful and widely adopted techniques for confirming target engagement in a cellular context. Each method offers distinct advantages and is suited to different stages of a drug discovery project.

Method 1: Cellular Thermal Shift Assay (CETSA®)

Principle and Scientific Rationale:

CETSA is a biophysical method that directly assesses the interaction between a small molecule and its protein target in intact cells or cell lysates.[8][9] The underlying principle is that the binding of a ligand, such as 3-FPU, to its target protein confers thermal stability.[8] When heated, unbound proteins denature and aggregate at a specific temperature, whereas ligand-bound proteins remain soluble at higher temperatures. This thermal shift can be quantified to confirm target engagement.[10] A key advantage of CETSA is that it is a label-free method, meaning it does not require any modification of the compound of interest, thus preserving its native binding properties.[8][11]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture cells to the desired confluency and treat with either vehicle (e.g., DMSO) or varying concentrations of 3-FPU for a predetermined time.

  • Heating: Harvest the cells, resuspend them in a suitable buffer, and aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble proteins. Normalize the total protein concentration of the samples. Analyze the abundance of the target protein in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature for both vehicle- and 3-FPU-treated samples. A shift in the melting curve to a higher temperature in the presence of 3-FPU indicates target engagement.

Pros and Cons of CETSA:

Pros Cons
Label-free, preserving native compound activity.[8]Requires a specific and high-quality antibody for the target protein.[12]
Can be performed in intact cells, providing physiological relevance.Lower throughput compared to some other methods.[9]
Can detect both stabilization and destabilization of the target.[13]Not all ligand binding events result in a detectable thermal shift.[12]
Versatile and can be adapted for high-throughput screening (CETSA HT).[13]
Method 2: Kinobeads/Affinity-Based Chemoproteomics

Principle and Workflow:

Chemoproteomics methods, such as the use of kinobeads, are powerful tools for identifying the targets of small molecules on a proteome-wide scale.[14][15] Kinobeads are sepharose beads to which a mixture of broad-spectrum, immobilized kinase inhibitors are covalently attached.[16][17] These beads can be used to enrich a large portion of the cellular kinome from a cell lysate.[18]

In a competitive binding experiment, a cell lysate is pre-incubated with the free compound of interest (3-FPU). If 3-FPU binds to specific kinases, it will compete with the immobilized inhibitors on the kinobeads for the ATP-binding site. The proteins that are "competed off" the beads by 3-FPU are then identified and quantified by mass spectrometry. This approach not only confirms engagement with known targets but can also uncover novel, off-target interactions.[3]

G cluster_0 Step 1: Lysate Preparation cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Affinity Capture cluster_3 Step 4: Analysis Lysate Cell Lysate Incubation Incubate with 3-FPU (or vehicle) Lysate->Incubation Kinobeads Add Kinobeads Incubation->Kinobeads Wash Wash Beads Kinobeads->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS

Caption: Experimental workflow for Kinobeads-based target engagement.

Experimental Protocol: Kinobeads Pulldown

  • Cell Lysis: Prepare a native cell lysate from the cell line of interest.

  • Competitive Incubation: Aliquot the lysate and incubate with either vehicle or a range of 3-FPU concentrations.

  • Kinobeads Pulldown: Add the kinobeads slurry to the lysates and incubate to allow for the binding of kinases.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Sample Preparation: Elute the bound proteins from the beads. The eluted proteins are then digested into peptides, for example, by using an in-solution or in-gel digestion protocol.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads in the presence of 3-FPU indicates that 3-FPU is engaging that kinase in the lysate.

Pros and Cons of Kinobeads:

Pros Cons
Unbiased, proteome-wide target identification.[3]Performed on cell lysates, which may not fully recapitulate the cellular environment.[19]
Can identify both on- and off-targets.[16]May not capture kinases with low expression levels or those that do not bind to the specific immobilized inhibitors.[3]
Provides a quantitative measure of target affinity.Requires access to sophisticated mass spectrometry equipment and expertise.
Does not require modification of the test compound.
Method 3: Photoaffinity Labeling

Principle and Probe Design:

Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify the direct binding partners of a small molecule in a complex biological system.[20][21] This method involves synthesizing a chemical probe that is a modified version of the parent compound (3-FPU). The probe contains two key functionalities: a photo-reactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., a biotin or a clickable alkyne).[20]

Upon binding to its target protein, the photo-reactive group is activated by UV light, leading to the formation of a highly reactive species that covalently crosslinks the probe to the target protein.[22] The reporter tag is then used to enrich and identify the labeled proteins.[23] A significant advantage of PAL is its ability to capture interactions in living cells.[23][24]

Experimental Protocol: Photoaffinity Labeling in Live Cells

  • Probe Synthesis: Synthesize a 3-FPU-based photoaffinity probe.

  • Cell Treatment: Treat live cells with the photoaffinity probe. A control group should be co-incubated with an excess of the unmodified 3-FPU to demonstrate competitive binding.

  • Photocrosslinking: Irradiate the cells with UV light to induce covalent crosslinking of the probe to its target(s).

  • Cell Lysis and Reporter Tag Conjugation: Lyse the cells. If the probe contains a clickable alkyne, perform a click chemistry reaction to attach a biotin tag.

  • Enrichment of Labeled Proteins: Use streptavidin beads to enrich the biotinylated proteins.

  • Protein Digestion and Mass Spectrometry: Digest the enriched proteins and identify them by LC-MS/MS.

  • Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to the control (competitive) sample are considered direct targets of 3-FPU.

Pros and Cons of Photoaffinity Labeling:

Pros Cons
Can be performed in live cells, capturing interactions in their native context.[23][24]Requires the synthesis of a modified probe, which can be challenging and may alter the compound's binding properties.[25]
Provides direct evidence of a physical interaction between the compound and the target.The photo-reactive group can potentially label non-specific proteins.
Can identify the specific binding site on the target protein.Requires careful optimization of the probe design and experimental conditions.
Applicable to a wide range of target classes.

Comparative Analysis of Methodologies

Feature Cellular Thermal Shift Assay (CETSA) Kinobeads/Chemoproteomics Photoaffinity Labeling (PAL)
Principle Ligand-induced thermal stabilization.[8]Competitive affinity capture.[17]Light-induced covalent crosslinking.[20]
Labeling Requirement Label-free.[8]Label-free (for the test compound).Requires a modified probe.[25]
Cellular Context Intact cells or lysates.Lysates.[19]Live cells.[23]
Throughput Low to high (with CETSA HT).[13]High.Medium.
Required Expertise Western blotting, qPCR.Mass spectrometry, proteomics.Organic synthesis, chemical biology.
Output Confirmation of target engagement, melting temperature shift.Proteome-wide target profile, relative affinities.Direct target identification, potential binding site information.
Key Advantage Physiologically relevant, label-free.Unbiased, proteome-wide screening.Direct evidence of interaction in live cells.
Key Limitation Requires a good antibody, not all binding events cause a thermal shift.[12]Lysate-based, may miss some targets.[3]Probe synthesis can be difficult and may affect binding.[25]

Conclusion: A Multi-Pronged Approach for Confident Target Validation

Validating the cellular target engagement of a small molecule like 3-Fluorophenylurea is a critical step in drug discovery that requires a thoughtful and rigorous experimental approach. There is no single "best" method; rather, the choice of technique should be guided by the specific research question, the stage of the project, and the available resources.

For initial confirmation of a hypothesized target, CETSA offers a straightforward and physiologically relevant readout. To gain a broader understanding of a compound's selectivity and potential off-targets, kinobeads and other chemoproteomic approaches provide an invaluable unbiased view. For the most definitive evidence of a direct interaction in a native cellular environment, photoaffinity labeling is the gold standard, albeit with a higher upfront investment in probe synthesis.

Ultimately, a combination of these orthogonal approaches will provide the highest level of confidence in the identified target(s) of 3-Fluorophenylurea, paving the way for successful downstream drug development.

References

  • Label-free Target Identification to Unleash Drug Discovery - YouTube. (2021).
  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - NIH. (n.d.).
  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - NIH. (n.d.).
  • Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PubMed Central. (n.d.).
  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - PubMed Central. (n.d.).
  • Advancing target validation with PROTAC technology - PubMed. (n.d.).
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. (n.d.).
  • Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - ACS Publications. (n.d.).
  • Techniques to Measure Binding - Biology LibreTexts. (2025).
  • Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ACS Publications. (n.d.).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (n.d.).
  • Chemoproteomic strategies for drug target identification. A)... - ResearchGate. (n.d.).
  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - RSC Publishing. (2025).
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022).
  • Target validation & engagement - Inoviem. (n.d.).
  • Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer - MDPI. (n.d.).
  • Discovery of a Highly Potent, Selective, and Bioavailable Soluble Epoxide Hydrolase Inhibitor with Excellent Ex Vivo Target Engagement | Journal of Medicinal Chemistry - ACS Publications. (2009).
  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery - YouTube. (2020).
  • Label-free technologies for target identification and validation - RSC Publishing. (2016).
  • What are some physical methods to determine binding affinity of a protein? - ResearchGate. (2020).
  • Full article: Photoaffinity Labeling in Target- and Binding-Site Identification - Taylor & Francis. (2015).
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate. (n.d.).
  • Chemoproteomic methods for covalent drug discovery - PMC - PubMed Central. (n.d.).
  • Small molecule photocatalysis enables drug target identification via energy transfer - Macmillan Group - Princeton University. (2022).
  • Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - Taylor & Francis. (n.d.).
  • Application of chemoproteomics to drug discovery - RTI International. (2010).
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (n.d.).
  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC - PubMed Central. (n.d.).
  • In Situ and Label-Free Quantification of Membrane Protein–Ligand Interactions Using Optical Imaging Techniques: A Review - MDPI. (2024).
  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - Utrecht University. (n.d.).
  • Photoaffinity labeling in target- and binding-site identification. - Semantic Scholar. (n.d.).
  • Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling - JoVE. (2016).
  • 3-Fluorophenylurea | 770-19-4 - Sigma-Aldrich. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluorophenylurea
Reactant of Route 2
Reactant of Route 2
3-Fluorophenylurea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.